Product packaging for 8-Methylphenazin-1-ol(Cat. No.:)

8-Methylphenazin-1-ol

Cat. No.: B15052645
M. Wt: 210.23 g/mol
InChI Key: MKUKRTRHULSCKG-UHFFFAOYSA-N
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Description

8-Methylphenazin-1-ol is a phenazine-based compound offered for research and development purposes. Phenazines are a large class of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities, primarily attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS) . This ROS generation is a key mechanism behind their antimicrobial effects and their potential to induce apoptosis in cancer cells . Researchers are actively exploring various phenazine derivatives for their potential in areas such as antimicrobial development, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) , and as investigational agents in cancer research, where some analogs show selective cytotoxicity towards cancer cell lines, including acute myeloid leukemia (AML) . Furthermore, due to their photoactive properties, certain phenazines are promising candidates in Photodynamic Therapy (PDT), a modality used for cancer treatment and microbial inactivation . The specific methyl and hydroxyl substitutions on the core phenazine structure of this compound are likely to influence its solubility, cellular uptake, and overall bioactivity, making it a compound of interest for structure-activity relationship (SAR) studies . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B15052645 8-Methylphenazin-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

8-methylphenazin-1-ol

InChI

InChI=1S/C13H10N2O/c1-8-5-6-9-11(7-8)15-13-10(14-9)3-2-4-12(13)16/h2-7,16H,1H3

InChI Key

MKUKRTRHULSCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3O)N=C2C=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methylphenazinols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "8-Methylphenazin-1-ol" is not extensively documented in scientific literature. This guide will therefore focus on the well-characterized isomer, 5-methyl-10H-phenazin-1-ol , also known as reduced pyocyanine. The principles, properties, and methodologies discussed are broadly applicable to other methylphenazinol isomers. The numbering of the phenazine ring system follows IUPAC conventions.

Core Physicochemical Properties

5-methyl-10H-phenazin-1-ol is a derivative of the heterocyclic compound phenazine. It is recognized for its role as a bacterial metabolite, particularly as the reduced form of pyocyanine, a virulence factor produced by Pseudomonas aeruginosa.[1] Its core properties are summarized below.

PropertyValueReference
IUPAC Name 5-methyl-10H-phenazin-1-ol[1]
Synonyms Reduced pyocyanine, 5-N-methyl-1-hydroxyphenazine[1]
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance
Melting Point
Boiling Point
Solubility
CAS Number

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of methylphenazinol compounds. Below are the expected spectral characteristics based on the structure of 5-methyl-10H-phenazin-1-ol and related phenazine derivatives.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons on the phenazine core, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydroxyl groups.
¹³C NMR Resonances for the carbon atoms of the phenazine rings, with distinct shifts for carbons bearing substituents, and a signal for the N-methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (if in the dihydro form), C-H stretching (aromatic and methyl groups), C=N and C=C stretching (aromatic rings), and C-O stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would be indicative of the phenazine core and its substituents.
UV-Vis Spectroscopy Absorption maxima in the ultraviolet and visible regions, characteristic of the extended π-conjugated system of the phenazine ring. The position of these maxima can be sensitive to substitution and the oxidation state of the molecule.[2][3]

Experimental Protocols

The synthesis of phenazine derivatives can be achieved through several established methods. A common approach is the Wohl-Aue reaction, which involves the condensation of an aniline with a nitrobenzene derivative.[4] Another versatile method is the Jourdan-Ullmann reaction followed by reductive cyclization.[5][6]

General Synthesis of Phenazine-1-carboxylic Acid (A Precursor)

This protocol outlines a general method for synthesizing phenazine-1-carboxylic acid, which can be a precursor to various phenazine derivatives.

Reaction Scheme:

G Aniline Aniline DiphenylamineDerivative Substituted Diphenylamine Aniline->DiphenylamineDerivative Jourdan-Ullmann Reaction BromoNitrobenzoicAcid 2-bromo-3-nitrobenzoic acid BromoNitrobenzoicAcid->DiphenylamineDerivative PCA Phenazine-1-carboxylic acid DiphenylamineDerivative->PCA Ring Closure

A general synthetic workflow for phenazine-1-carboxylic acid.

Procedure:

  • Jourdan-Ullmann Reaction: 2-bromo-3-nitrobenzoic acid is reacted with aniline in a suitable solvent such as DMF, in the presence of a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, forming a substituted diphenylamine derivative.[6]

  • Ring Closure: The resulting diphenylamine derivative undergoes a reductive cyclization to form the phenazine ring system. This can be achieved using a reducing agent.[5][6]

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure phenazine-1-carboxylic acid.[7]

Synthesis of Pyocyanine (5-N-methyl-1-phenazinone)

A detailed procedure for the synthesis of pyocyanine, the oxidized form of 5-methyl-10H-phenazin-1-ol, is available in the Organic Syntheses collection. This multi-step synthesis involves condensation, demethylation, and subsequent alkylation.[8]

Experimental Workflow:

G start Pyrogallol monomethyl ether + o-Phenylenediamine condensation Condensation with Lead Dioxide start->condensation methoxyphenazine α-Methoxyphenazine condensation->methoxyphenazine demethylation Demethylation with Hydrobromic Acid methoxyphenazine->demethylation hydroxyphenazine α-Hydroxyphenazine (Phenazin-1-ol) demethylation->hydroxyphenazine alkylation Alkylation with Methyl Sulfate hydroxyphenazine->alkylation pyocyanine Pyocyanine alkylation->pyocyanine purification Purification pyocyanine->purification

Workflow for the synthesis of Pyocyanine.

Biological Activity and Signaling Pathways

Phenazine compounds, particularly pyocyanine, are known for their significant biological activities, which are largely attributed to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), leading to oxidative stress in cells.[9][10]

Redox Cycling and Oxidative Stress

The core mechanism of phenazine bioactivity involves their ability to accept electrons from cellular reductants, such as NADH or NADPH, and subsequently transfer these electrons to molecular oxygen. This generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can damage various cellular components.[9][11][12]

Redox Cycling Pathway:

G cluster_cell Cellular Environment cluster_extracellular Extracellular/Intracellular Phenazine_ox Phenazine (Oxidized) Phenazine_red Phenazine (Reduced) Phenazine_ox->Phenazine_red e⁻ O2 O₂ NADH NADH + H+ NAD NAD+ NADH->NAD Cellular Reductases O2_radical O₂⁻ (Superoxide) O2->O2_radical e⁻ H2O2 H₂O₂ O2_radical->H2O2 SOD

Phenazine redox cycling leading to ROS production.

Modulation of Cellular Signaling Pathways

The oxidative stress induced by phenazines like pyocyanine can disrupt various cellular signaling pathways, contributing to their virulence and cytotoxic effects.

  • Calcium Signaling: Pyocyanine has been shown to alter intracellular calcium (Ca²⁺) signaling in human airway epithelial cells. At lower concentrations, it can inhibit agonist-induced Ca²⁺ release, while at higher concentrations, it can directly increase cytosolic Ca²⁺ levels, likely through an oxidant-dependent mechanism involving the release of Ca²⁺ from intracellular stores.[13] This disruption of Ca²⁺ homeostasis can interfere with critical cellular functions.[13]

  • EGFR/ERK Pathway: Pyocyanine-induced oxidative stress can activate the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK) signaling pathway.[14] This can lead to downstream effects such as increased mucin gene expression, contributing to the pathophysiology of lung infections.[14]

  • Mitochondrial Function: Both pyocyanine and 1-hydroxyphenazine can decrease mitochondrial membrane potential, indicating an impairment of mitochondrial function.[15] This can lead to reduced cell viability. Interestingly, while pyocyanine induces both cytosolic and mitochondrial Ca²⁺ increases, 1-hydroxyphenazine does not, suggesting that the impact on mitochondrial function may not be solely dependent on Ca²⁺ signaling.[15]

Simplified Overview of Pyocyanine's Impact on Signaling:

G Pyocyanine Pyocyanine ROS Reactive Oxygen Species (ROS) Pyocyanine->ROS Ca_signaling Altered Ca²⁺ Signaling ROS->Ca_signaling EGFR_ERK EGFR/ERK Pathway Activation ROS->EGFR_ERK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cellular_effects Cellular Effects (e.g., altered ion transport, mucus secretion, decreased viability) Ca_signaling->Cellular_effects EGFR_ERK->Cellular_effects Mitochondria->Cellular_effects

Key signaling pathways affected by pyocyanine.

Conclusion

While specific data for "this compound" is limited, the study of its isomer, 5-methyl-10H-phenazin-1-ol (reduced pyocyanine), and other phenazine derivatives provides a robust framework for understanding the fundamental properties of this class of compounds. Their rich redox chemistry underpins their significant biological activities, making them important molecules in the fields of microbiology, drug development, and clinical research. The provided synthetic and analytical methodologies offer a starting point for researchers interested in exploring the properties and potential applications of novel methylphenazinol derivatives.

References

An In-depth Technical Guide to 8-Methylphenazin-1-ol: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylphenazin-1-ol, systematically known as 5-methyl-10H-phenazin-1-ol, is a heterocyclic organic compound belonging to the phenazine family. It is the reduced form of pyocyanin (5-methylphenazin-1-one), a well-known blue-green pigment and virulence factor produced by the bacterium Pseudomonas aeruginosa. The phenazine core structure is associated with a wide range of biological activities, including antimicrobial, anticancer, and redox-cycling properties. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on providing detailed information for research and development purposes.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are crucial for its application in research and drug development.

Chemical Structure:

The structure of this compound consists of a tricyclic phenazine core with a methyl group attached to one of the nitrogen atoms (N5) and a hydroxyl group at the C1 position. The IUPAC name for this compound is 5-methyl-10H-phenazin-1-ol.[1]

Molecular Formula: C₁₃H₁₂N₂O[1]

Synonyms: 5-methyl-10H-phenazin-1-ol, Reduced pyocyanine[1]

Table 1: Physicochemical Properties of 5-methyl-10H-phenazin-1-ol

PropertyValueReference
Molecular Weight 212.25 g/mol [1]
Canonical SMILES CN1C2=C(C(=CC=C2)O)NC3=CC=CC=C31[1]
InChI InChI=1S/C13H12N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8,14,16H,1H3[1]
InChIKey ZWVBCRHOFNVAHM-UHFFFAOYSA-N[1]
CAS Number 439562-69-1[1]

Synthesis of this compound

The synthesis of this compound can be approached through both biological and chemical routes. The biological pathway involves the biosynthesis of its oxidized precursor, pyocyanin, by Pseudomonas aeruginosa, while chemical synthesis offers a more controlled and scalable approach for laboratory and industrial production.

Biosynthesis Pathway

The biosynthesis of pyocyanin, the precursor to this compound, is a well-elucidated pathway in Pseudomonas aeruginosa. It begins with the central metabolite chorismic acid, which is converted through a series of enzymatic steps to phenazine-1-carboxylic acid (PCA). PCA is then methylated and hydroxylated to yield pyocyanin. This compound is the reduced form of pyocyanin and can be formed in biological systems through redox cycling.

Biosynthesis_of_Pyocyanin Chorismic_acid Chorismic Acid PCA Phenazine-1-carboxylic Acid (PCA) Chorismic_acid->PCA phzABCDEFG 5-Me-PCA 5-Methylphenazine-1-carboxylic acid PCA->5-Me-PCA PhzM (Methyltransferase) Pyocyanin Pyocyanin (5-Methylphenazin-1-one) 5-Me-PCA->Pyocyanin PhzS (Monooxygenase) Reduced_Pyocyanin This compound (Reduced Pyocyanine) Pyocyanin->Reduced_Pyocyanin Reduction Reduced_Pyocyanin->Pyocyanin Oxidation

Biosynthesis of Pyocyanin and its reduction to this compound.
Chemical Synthesis Pathway

A plausible and efficient chemical synthesis of this compound involves a two-step process: the synthesis of the precursor 1-hydroxyphenazine, followed by N-methylation.

Step 1: Synthesis of 1-Hydroxyphenazine

1-Hydroxyphenazine can be synthesized via the condensation of o-phenylenediamine with 2-hydroxy-1,4-benzoquinone.

Step 2: N-Methylation of 1-Hydroxyphenazine

The final step involves the selective N-methylation of 1-hydroxyphenazine to yield this compound. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Chemical_Synthesis_of_8_Methylphenazin_1_ol cluster_step1 Step 1: Synthesis of 1-Hydroxyphenazine cluster_step2 Step 2: N-Methylation o-phenylenediamine o-Phenylenediamine 1-Hydroxyphenazine 1-Hydroxyphenazine o-phenylenediamine->1-Hydroxyphenazine Condensation 2-hydroxy-1,4-benzoquinone 2-Hydroxy-1,4-benzoquinone 2-hydroxy-1,4-benzoquinone->1-Hydroxyphenazine 1-Hydroxyphenazine_2 1-Hydroxyphenazine This compound This compound 1-Hydroxyphenazine_2->this compound Dimethyl sulfate, Base

Chemical synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps. These protocols are based on established methods for the synthesis of phenazine derivatives and should be adapted and optimized for specific laboratory conditions.

Synthesis of 1-Hydroxyphenazine

Materials:

  • o-Phenylenediamine

  • 2-Hydroxy-1,4-benzoquinone

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of 2-hydroxy-1,4-benzoquinone (1 equivalent) in ethanol dropwise to the o-phenylenediamine solution with stirring.

  • Acidify the reaction mixture with a few drops of concentrated HCl and reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute NaOH solution.

  • The precipitated 1-hydroxyphenazine is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Methylation of 1-Hydroxyphenazine to this compound

Materials:

  • 1-Hydroxyphenazine

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxyphenazine (1 equivalent) in anhydrous acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care), to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

Table 2: Spectroscopic Data for Pyocyanin (Oxidized form of this compound)

Spectroscopic TechniqueWavelength/ShiftReference
UV-Vis (in Methanol) 237, 318, 380, 690 nm
UV-Vis (in 0.2 M HCl) 242, 277, 387, 520 nm
FTIR (cm⁻¹) ~3400 (O-H), ~1630 (C=N), ~1590, 1480 (aromatic C=C)
¹H NMR (CDCl₃, δ ppm) Signals in the aromatic region (7.0-9.0 ppm) and a methyl singlet (~4.3 ppm)
SERS (cm⁻¹) 455, 575, 1355, 1600[2]

Note: Specific spectroscopic data for this compound (reduced form) is less commonly reported due to its susceptibility to oxidation. The data for pyocyanin provides a reference for the core structure.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound. The provided biosynthesis and chemical synthesis pathways, along with the experimental protocols, offer a solid foundation for researchers and drug development professionals working with this and related phenazine compounds. The unique redox properties of the pyocyanin/8-Methylphenazin-1-ol system make it an interesting target for further investigation in various scientific and therapeutic fields. Careful execution of the described synthetic procedures and thorough characterization are essential for obtaining pure material for research and development applications.

References

Unraveling the Identity of 8-Methylphenazin-1-ol: A Technical Guide to a Likely Misnomer and its Relation to the Virulence Factor Pyocyanin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: The compound "8-Methylphenazin-1-ol" does not correspond to a recognized, naturally occurring phenazine derivative in scientific literature under standard IUPAC nomenclature. This guide posits that the query likely refers to a closely related, extensively studied, and biologically significant phenazine: pyocyanin , or its reduced form. Pyocyanin's systematic IUPAC name is 5-Methylphenazin-1(5H)-one , and its reduced counterpart is 5-methyl-10H-phenazin-1-ol . This document provides an in-depth technical overview of the discovery, natural occurrence, biosynthesis, and key experimental data related to pyocyanin, serving as a comprehensive resource for the scientific community.

Introduction: The Nomenclature of Phenazines

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria, most notably from the genera Pseudomonas and Streptomyces. These secondary metabolites are known for their vibrant colors and broad-spectrum antibiotic properties. The core structure is a dibenzo-annulated pyrazine. The numbering of the phenazine ring is crucial for the accurate identification of its derivatives. Based on IUPAC conventions, the numbering of the phenazine ring starts from one of the carbons adjacent to a nitrogen atom and proceeds around the rings.

A thorough review of chemical databases and scientific literature reveals a lack of information on a compound named "this compound." Conversely, the structurally similar and well-documented phenazine, pyocyanin, is identified as 1-hydroxy-5-methylphenazine in older literature, with the IUPAC preferred name being 5-Methylphenazin-1(5H)-one. It is highly probable that "this compound" is a non-standard or erroneous name for a derivative of pyocyanin. This guide will, therefore, focus on the discovery and natural occurrence of pyocyanin.

Discovery and Natural Occurrence of Pyocyanin

Pyocyanin, a blue-green pigment, was one of the first microbial secondary metabolites to be identified and studied.

  • Initial Discovery: The phenomenon of "blue pus" in wound infections was observed for centuries. In the late 19th century, this was linked to the bacterium Bacillus pyocyaneus (now known as Pseudomonas aeruginosa). Fordos first isolated the blue pigment in 1860 and named it pyocyanin.

  • Natural Occurrence: Pyocyanin is almost exclusively produced by the Gram-negative bacterium Pseudomonas aeruginosa, a versatile opportunistic pathogen.[1] It is a key virulence factor in P. aeruginosa infections, particularly in the lungs of cystic fibrosis patients and in chronic wound infections.[2] Its production is often used as a characteristic for the identification of P. aeruginosa in clinical samples.[2] While other phenazines are produced by various bacteria, pyocyanin synthesis is a hallmark of P. aeruginosa.[1]

Biosynthesis of Pyocyanin

The biosynthesis of pyocyanin is a multi-step enzymatic process that begins with a precursor from the shikimic acid pathway.

The core of all phenazines, phenazine-1-carboxylic acid (PCA), is synthesized from chorismic acid. In P. aeruginosa, two key genes, phzM and phzS, are responsible for the conversion of PCA to pyocyanin. The enzyme PhzM, a methyltransferase, converts PCA to 5-methylphenazine-1-carboxylate. Subsequently, the flavin-containing monooxygenase, PhzS, hydroxylates this intermediate to produce pyocyanin.[3]

Pyocyanin_Biosynthesis Pyocyanin Biosynthetic Pathway Chorismic_Acid Chorismic Acid PCA Phenazine-1-Carboxylic Acid (PCA) Chorismic_Acid->PCA phzABCDEFG 5-Methylphenazine-1-carboxylate 5-Methylphenazine-1-carboxylate PCA->5-Methylphenazine-1-carboxylate phzM (Methyltransferase) Pyocyanin Pyocyanin (1-hydroxy-5-methylphenazine) 5-Methylphenazine-1-carboxylate->Pyocyanin phzS (Monooxygenase)

Pyocyanin Biosynthetic Pathway from Chorismic Acid.

Quantitative Data

The production of pyocyanin by P. aeruginosa can vary significantly depending on the strain and culture conditions. Below is a summary of representative quantitative data found in the literature.

ParameterValueOrganism/ConditionsReference
Minimum Inhibitory Concentration (MIC) against S. aureus 8 µg/mLP. aeruginosa clinical isolate[4]
MIC against S. pneumoniae 15.6 µg/mLP. aeruginosa crude extract[5]
MIC against P. vulgaris 500 µg/mLP. aeruginosa crude extract[5]
Solubility in Ethanol:PBS (1:1) ~0.5 mg/mLAqueous buffer with ethanol[6]

Experimental Protocols

5.1. Isolation and Quantification of Pyocyanin

This protocol describes a common method for extracting and quantifying pyocyanin from P. aeruginosa cultures.

Materials:

  • P. aeruginosa liquid culture (e.g., in King's A broth)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Protocol:

  • Grow P. aeruginosa in a suitable liquid medium for 24-48 hours at 37°C with shaking.

  • Centrifuge the culture to pellet the bacterial cells.

  • Transfer the supernatant to a new tube.

  • Add 0.6 volumes of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin into the chloroform layer.

  • Separate the chloroform layer (which will be blue).

  • Add 0.5 volumes of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous layer, which will turn pink to red.

  • Measure the absorbance of the pink/red aqueous phase at 520 nm.

  • The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.

5.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of pyocyanin against a target bacterium.

Materials:

  • Purified pyocyanin

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

  • Incubator

Protocol:

  • Prepare a stock solution of pyocyanin in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well plate, perform serial two-fold dilutions of the pyocyanin stock solution in CAMHB to achieve a range of desired concentrations.

  • Prepare an inoculum of the target bacterium equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted pyocyanin. Include a positive control (bacteria with no pyocyanin) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of pyocyanin that completely inhibits visible growth of the bacterium.

Signaling and Experimental Workflow Diagrams

The regulation of pyocyanin production is tightly controlled by the quorum sensing (QS) system in P. aeruginosa.

Quorum_Sensing_Regulation Quorum Sensing Control of Pyocyanin cluster_QS Quorum Sensing Systems cluster_Phenazine_Genes Phenazine Biosynthesis Genes LasR LasR RhlR RhlR LasR->RhlR Activates phzM_phzS phzM, phzS RhlR->phzM_phzS Activates Transcription Pyocyanin Pyocyanin Production phzM_phzS->Pyocyanin Leads to

Simplified Quorum Sensing Cascade Regulating Pyocyanin.

Experimental_Workflow Pyocyanin Isolation and MIC Testing Workflow Culture P. aeruginosa Culture Extraction Chloroform Extraction Culture->Extraction Quantification Spectrophotometry (A520) Extraction->Quantification MIC_Assay Broth Microdilution MIC Assay Extraction->MIC_Assay

References

Spectroscopic Profile of 8-Methylphenazin-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8-Methylphenazin-1-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this document presents a theoretical analysis based on the well-established principles of NMR, Mass Spectrometry, and UV-Vis spectroscopy, drawing comparisons with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the probable spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from the analysis of the phenazine core structure and the known effects of methyl and hydroxyl substituents on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below. The phenazine core protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with the hydroxyl and methyl groups influencing the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.20 - 7.30d8.0
H-37.60 - 7.70t8.0
H-48.00 - 8.10d8.0
H-67.90 - 8.00d7.5
H-77.50 - 7.60d7.5
H-98.10 - 8.20s-
CH₃2.50 - 2.60s-
OH9.00 - 10.0br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1155 - 160
C-2115 - 120
C-3130 - 135
C-4120 - 125
C-4a140 - 145
C-5a140 - 145
C-6130 - 135
C-7125 - 130
C-8135 - 140
C-9125 - 130
C-9a140 - 145
C-10a140 - 145
CH₃20 - 25
Mass Spectrometry (MS)

The predicted mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is anticipated to involve the loss of small neutral molecules and radicals.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
210[M]⁺ (Molecular Ion)
195[M - CH₃]⁺
182[M - CO]⁺
181[M - CHO]⁺
167[M - CH₃ - CO]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characteristic of a substituted phenazine, with absorption bands in both the UV and visible regions. The hydroxyl and methyl groups are likely to cause a red shift (bathochromic shift) of the absorption maxima compared to the parent phenazine molecule.

Table 4: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

Predicted λmax (nm)Electronic Transition
~260π → π
~370π → π
~450n → π*

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of an aromatic heterocyclic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (EI, ESI) sample_prep->ms uv_vis UV-Vis Spectroscopy sample_prep->uv_vis data_proc Data Processing (FT, Baseline Correction, etc.) nmr->data_proc ms->data_proc uv_vis->data_proc interpretation Spectral Interpretation & Structure Elucidation data_proc->interpretation final_report Final Report interpretation->final_report Confirmation of Structure

Caption: Experimental workflow for spectroscopic analysis.

Preliminary Biological Screening of 8-Methylphenazin-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activities (antibacterial, antifungal, cytotoxic) and a dedicated synthesis protocol for 8-Methylphenazin-1-ol. This guide, therefore, provides a comprehensive overview based on the known biological activities of structurally related phenazine derivatives and outlines established experimental protocols for the biological screening of such compounds. The presented data for related compounds is intended to serve as a reference for predicting the potential activity of this compound.

Introduction to Phenazine Compounds

Phenazine natural products are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[1] These molecules and their synthetic derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The biological activity of phenazines is often influenced by the nature and position of substituents on the phenazine core. For instance, hydroxylation and methylation can significantly impact their efficacy.[1] This guide focuses on the preliminary biological screening of this compound, a specific derivative for which direct experimental data is scarce.

Synthesis of Phenazine Derivatives

Conceptual Synthesis Workflow:

A Starting Materials (e.g., Substituted Anilines, Nitrobenzenes, Naphthols, Diamines) B Reaction (e.g., Wohl-Aue, Condensation) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Crystallization) C->D E Characterization (NMR, Mass Spectrometry, IR Spectroscopy) D->E F Pure this compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Antibacterial Activity

Phenazine compounds are well-documented for their antibacterial properties. The substitution pattern on the phenazine ring plays a crucial role in their activity. For instance, studies on halogenated phenazines have shown that mono-substitution at the 8-position can either increase or decrease antibacterial activity depending on the substituent.[3] While halogenation at the 8-position has been shown to improve activity, methyl substitution at this position has resulted in decreased activity compared to the parent compound.[3]

Table 1: Antibacterial Activity of Selected Phenazine Derivatives

CompoundTest OrganismMIC (µM)Reference
6-Methyl-HPStaphylococcus aureus (MRSA-1707)0.05 - 0.30[3]
8-Chloro-HPNot SpecifiedIncreased activity vs. parent HP[3]
8-Bromo-HPNot SpecifiedIncreased activity vs. parent HP[3]
8-Methyl-HPNot SpecifiedDecreased activity vs. parent HP[3]
Bromophenazine analogueS. aureus0.78 - 1.56[4]
Bromophenazine analogueS. epidermidis0.78 - 1.56[4]

*HP: Halogenated Phenazine

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7]

Workflow for MIC Determination:

A Prepare serial dilutions of This compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at the optimal temperature and duration for the specific bacterium. B->C D Visually inspect for bacterial growth (turbidity). C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

Several phenazine derivatives have demonstrated significant antifungal activity.[1] For example, phenazine-1-carboxylic acid (PCA) and its derivatives are effective against a range of fungal pathogens.[1] The antifungal potential of this compound remains to be experimentally determined.

Table 2: Antifungal Activity of Selected Phenazine Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Strepphenazine AFusarium oxysporum16 - 32[1]
6-Hydroxyphenazine-1-carboxamideFusarium oxysporumModerate activity[1]
1-MethoxyphenazineBipolaris maydisHigher activity than hydroxylated form[1]
Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method, as described for bacteria, can be adapted for fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][8]

Workflow for Antifungal Susceptibility Testing:

A Prepare serial dilutions of This compound in a 96-well microtiter plate with RPMI-1640 medium. B Prepare a standardized fungal spore or yeast suspension. A->B C Inoculate each well with the fungal suspension. B->C D Incubate the plate under appropriate conditions for fungal growth. C->D E Determine the MIC: the lowest concentration showing significant growth inhibition. D->E

Caption: Workflow for antifungal susceptibility testing.

Detailed Steps:

  • Medium: Use RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Prepare a fungal inoculum from a fresh culture and adjust the concentration according to CLSI guidelines.

  • Procedure: Follow the same serial dilution and inoculation steps as for the antibacterial assay.

  • Incubation: Incubation times and temperatures will vary depending on the fungal species.

  • Endpoint Reading: The MIC is determined as the lowest concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the positive control.

Cytotoxic Activity

The cytotoxic potential of phenazine derivatives against various cancer cell lines has been an area of active research. The mechanism of cytotoxicity can involve the generation of reactive oxygen species (ROS) and antiproliferative effects.[9]

Table 3: Cytotoxic Activity of a Phenazine Compound

CompoundCell LineIC50 (µM)AssayReference
PhenazineHepG211 (24h), 7.8 (48h)BrdU proliferation assay[9]
PhenazineT2447 (24h), 17 (48h)BrdU proliferation assay[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]

Workflow for MTT Cytotoxicity Assay:

A Seed cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of This compound. A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate to allow formazan crystal formation. C->D E Solubilize the formazan crystals with a suitable solvent. D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed a specific number of cells (e.g., 1 x 10^4 cells/well) into a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of phenazines are often attributed to their ability to participate in redox cycling, leading to the production of reactive oxygen species (ROS), which can cause cellular damage. Some phenazines have also been shown to intercalate with DNA. The specific signaling pathways affected by this compound would require further investigation.

Conceptual Signaling Pathway Perturbation by a Phenazine:

cluster_cell Target Cell (Bacterium, Fungus, or Cancer Cell) Phenazine This compound ROS Reactive Oxygen Species (ROS) Generation Phenazine->ROS DNA DNA Intercalation Phenazine->DNA CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage DNA->CellularDamage Apoptosis Apoptosis/Cell Death CellularDamage->Apoptosis

Caption: Postulated mechanisms of action for phenazine compounds.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, the extensive research on related phenazine derivatives suggests that it is a promising candidate for biological screening. The provided protocols offer a standardized framework for evaluating its antibacterial, antifungal, and cytotoxic activities. Further research is warranted to synthesize and characterize this compound and to elucidate its specific biological properties and mechanisms of action. The structure-activity relationships of other substituted phenazines indicate that the methyl group at the 8-position may modulate its biological profile, and empirical testing is necessary to determine its therapeutic potential.

References

Navigating the Physicochemical Landscape of 8-Methylphenazin-1-ol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenazines

Phenazines are a class of nitrogen-containing heterocyclic organic compounds. Their planar structure allows them to intercalate into DNA, and their redox activity makes them interesting for various applications, including as antimicrobial agents and in redox-flow batteries.[1][2][3] The solubility and stability of phenazine derivatives can be significantly influenced by the nature and position of their substituents.

Solubility Profile

General Solubility of Phenazines

The parent phenazine molecule is generally characterized by low solubility in polar solvents and higher solubility in non-polar organic solvents.[4] This is attributed to its largely non-polar aromatic structure.

Table 1: General Solubility of Unsubstituted Phenazine

Solvent ClassSolubilityReference
Polar (e.g., Water)Sparingly soluble[4]
Non-polar Organic (e.g., Ethanol, Acetone, Chloroform)More soluble[4]

For specific derivatives, such as phenazine (methosulfate), solubility in organic solvents like DMSO and dimethyl formamide is approximately 10 mg/ml.[5] It is also soluble in PBS (pH 7.2) at a similar concentration.[5]

Factors Influencing Solubility

The introduction of functional groups can significantly alter the solubility profile of phenazine derivatives. For instance, the addition of polar groups like hydroxyl (-OH) or carboxylic acid (-COOH) is expected to increase aqueous solubility. Conversely, the addition of non-polar moieties would likely decrease aqueous solubility. The position of these substituents on the phenazine ring also plays a critical role in the overall physicochemical properties.

Stability Characteristics

The stability of phenazine derivatives is a critical factor for their storage and application. Degradation can be influenced by factors such as pH, light, and temperature.

General Stability of Phenazines

Phenazines are generally stable compounds, but their stability can be affected by various conditions. For instance, some phenazine derivatives have been engineered for high stability in both their oxidized and reduced states for applications in redox flow batteries.[2] Studies have shown that hydroxyl substitution at the 1, 4, 6, and 9 positions can yield highly stable derivatives, while substitution at the 2, 3, 7, and 8 positions may result in less stable compounds.[2]

Table 2: General Stability of Phenazine Derivatives

ConditionGeneral Stability
pHStability can be pH-dependent, influencing ionization state.
LightSome derivatives may be susceptible to photodegradation.
TemperatureGenerally stable at room temperature, but stability can decrease at elevated temperatures.
Redox StateStability in oxidized and reduced forms is crucial for electrochemical applications.[2]

A stock solution of phenazine (methosulfate) is stable for at least four years when stored at -20°C.[5] However, aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

While specific protocols for 8-Methylphenazin-1-ol are not available, the following are general methodologies for assessing the solubility and stability of a novel compound.

Solubility Determination Workflow

A common method for determining the solubility of a compound is the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Filter to remove undissolved solid D->E F Quantify concentration in filtrate (e.g., HPLC, UV-Vis) E->F

Caption: General workflow for solubility determination using the shake-flask method.

Stability Assessment Workflow

Forced degradation studies are often employed to understand the stability of a compound under various stress conditions.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acidic pH F Analyze samples at time points (e.g., HPLC) A->F Expose compound B Basic pH B->F Expose compound C Oxidative C->F Expose compound D Photolytic D->F Expose compound E Thermal E->F Expose compound G Identify degradation products (e.g., LC-MS) F->G H Determine degradation kinetics G->H

Caption: Workflow for conducting forced degradation stability studies.

Signaling Pathways and Biological Activity

While the direct signaling pathways of this compound are not documented, phenazine compounds are known to possess a range of biological activities, often linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS). The antitumor activity of some phenazine compounds, for example, is related to the inhibition of topoisomerase and the induction of ROS.[3]

Phenazine_MoA cluster_cellular Cellular Environment Phenazine Phenazine Derivative ROS Reactive Oxygen Species (ROS) Phenazine->ROS Redox Cycling Topoisomerase Topoisomerase Phenazine->Topoisomerase Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase->DNA_Damage prevents repair

Caption: Postulated mechanism of action for some bioactive phenazine derivatives.

Conclusion

While specific quantitative data for the solubility and stability of this compound are yet to be reported in the accessible literature, this guide provides a foundational understanding based on the known properties of the broader phenazine class. The provided experimental workflows offer a starting point for researchers to systematically characterize this compound. Further empirical studies are necessary to elucidate the precise physicochemical properties of this compound to unlock its full potential in scientific research and drug development.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 8-Methylphenazin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic, structural, and spectroscopic properties of 8-Methylphenazin-1-ol, a phenazine derivative with potential applications in medicinal chemistry and materials science. By leveraging computational methods, researchers can gain profound insights into molecular behavior, guiding experimental design and accelerating the drug development pipeline. This document outlines the theoretical framework, computational methodologies, and data interpretation for a thorough in-silico analysis of this target molecule.

Theoretical Framework and Computational Approach

The in-silico investigation of this compound is centered around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). DFT is a robust method for calculating the electronic structure of many-body systems, providing a balance between accuracy and computational cost. It is particularly well-suited for determining optimized molecular geometries, vibrational frequencies, and various electronic properties. For the study of excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the preferred method.

A typical computational workflow for analyzing this compound would involve the following key steps, as illustrated in the diagram below. This process begins with the initial molecular design and proceeds through geometry optimization, electronic property calculation, and spectroscopic analysis.

G cluster_0 Computational Workflow A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT) (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Vibrational Analysis) B->C D 4. Electronic Properties Calculation (HOMO, LUMO, MEP) B->D F 6. Data Analysis and Interpretation C->F E 5. Excited State Calculation (TD-DFT) (UV-Vis Spectra Simulation) D->E E->F

Figure 1: A generalized workflow for the quantum chemical analysis of this compound.

Methodologies and Protocols

The successful application of quantum chemical calculations relies on the careful selection of computational methods and parameters. The following protocols provide a detailed guide for the in-silico study of this compound.

Software and Hardware

All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is a standard choice for such calculations, offering a wide range of DFT functionals and basis sets. Visualization and analysis of the results can be carried out using software such as GaussView, Avogadro, or Chemcraft.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound. This is crucial as all subsequent calculations are dependent on the determined ground-state structure.

Protocol:

  • Input Structure: The 3D coordinates of this compound are generated using a molecular builder and imported into the calculation software.

  • Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for organic molecules.

  • Basis Set: The 6-311G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size.

  • Optimization: A geometry optimization is performed to find the minimum energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational spectra (IR and Raman).

Electronic Properties Calculation

With the optimized geometry, key electronic properties that govern the reactivity and intermolecular interactions of this compound can be calculated.

Protocol:

  • Method: Using the optimized structure, a single-point energy calculation is performed using the same DFT functional and basis set.

  • Analysis: From the output of this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

Excited-State Calculations for Spectroscopic Analysis

To simulate the UV-Vis absorption spectrum, TD-DFT calculations are employed.

Protocol:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths. The same B3LYP functional and 6-311G(d,p) basis set are typically used for consistency.

  • Solvent Effects: To better correlate with experimental data, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The solvent would be chosen based on the experimental conditions (e.g., ethanol, DMSO).

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Data Presentation and Interpretation

The quantitative data obtained from these calculations are best presented in a structured format for clarity and comparative analysis.

Structural Parameters

The optimized geometric parameters provide a detailed picture of the molecule's three-dimensional structure.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-N21.33N2-C1-C6121.5
C7-C81.41C7-C8-C9120.2
C11-O121.36C10-C11-O12118.9
C14-H151.09H15-C14-C8120.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Electronic and Spectroscopic Data

The electronic properties and simulated spectroscopic data offer insights into the molecule's reactivity and light-absorbing characteristics.

Property Calculated Value
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment2.5 Debye
Maximum Absorption Wavelength (λmax)410 nm
Oscillator Strength (f)0.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Logical Relationships

While quantum chemical calculations do not directly elucidate biological signaling pathways, they can inform our understanding of molecular interactions that underpin such pathways. For instance, the calculated Molecular Electrostatic Potential (MEP) can predict how this compound might interact with a biological target, such as a protein binding site.

The logical relationship between computational prediction and experimental validation is a cornerstone of modern chemical research. The following diagram illustrates this iterative process.

G cluster_1 Prediction-Validation Cycle Comp Computational Prediction (DFT/TD-DFT) Exp Experimental Validation (Spectroscopy, X-ray) Comp->Exp Guides Experiment Refine Model Refinement Exp->Refine Provides Feedback Refine->Comp Improves Model

Figure 2: The iterative cycle of computational prediction and experimental validation in chemical research.

Conclusion

Quantum chemical calculations provide a powerful and indispensable tool for the in-depth analysis of this compound. By employing DFT and TD-DFT methods, researchers can obtain detailed information about its structural, electronic, and spectroscopic properties. This theoretical data, when used in conjunction with experimental results, can significantly accelerate the discovery and development of new therapeutic agents and functional materials. The methodologies and workflows presented in this guide offer a robust framework for the computational investigation of this and other related phenazine derivatives.

An In-depth Technical Guide to the Electrochemical Properties of 8-Methylphenazin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in various scientific fields, including materials science and drug development, due to their rich redox chemistry. Their ability to undergo reversible oxidation-reduction reactions makes them promising candidates for applications such as organic redox flow batteries and as biologically active molecules. This technical guide provides a detailed overview of the electrochemical properties of a specific derivative, 8-Methylphenazin-1-ol.

Estimated Electrochemical Properties of this compound

The introduction of electron-donating groups, such as hydroxyl and methyl groups, to the phenazine core is known to influence its redox potential. Specifically, these groups tend to lower the redox potential, making the compound easier to oxidize. The following table summarizes the estimated electrochemical properties for this compound based on data from analogous compounds.

ParameterEstimated ValueNotes
First Reduction Potential (E¹₁/₂) vs. SHE -0.1 to -0.3 VThe hydroxyl group at position 1 and the methyl group at position 8 are both electron-donating, which is expected to make the reduction potential more negative compared to the parent phenazine.
Second Reduction Potential (E²₁/₂) vs. SHE -0.5 to -0.7 VSimilar to the first reduction potential, the electron-donating substituents will also lower the second reduction potential.
Electron Transfer Kinetics Likely quasi-reversibleThe electron transfer kinetics are expected to be influenced by factors such as the solvent, electrolyte, and the specific electrode material used.

Experimental Protocols

The electrochemical characterization of phenazine derivatives is most commonly performed using cyclic voltammetry (CV). This technique provides information about the redox potentials and the kinetics of the electron transfer reactions.

Cyclic Voltammetry Protocol for Phenazine Derivatives

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Solvent: Acetonitrile or Dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or similar

  • Analyte: 1 mM solution of the phenazine derivative

2. Instrumentation:

  • Potentiostat/Galvanostat

3. Procedure:

  • Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry it.

  • Prepare a 1 mM solution of the phenazine derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat. A typical potential window for phenazine derivatives is from +1.0 V to -2.0 V vs. the reference electrode, with a scan rate of 100 mV/s.

  • Run the cyclic voltammogram and record the data.

  • If necessary, perform additional scans at different scan rates to investigate the electron transfer kinetics.

Visualizations

Experimental Workflow for Electrochemical Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare 1 mM Analyte Solution in Solvent with 0.1 M Supporting Electrolyte assemble_cell Assemble Three-Electrode Cell prep_solution->assemble_cell polish_electrode Polish and Clean Working Electrode polish_electrode->assemble_cell purge_solution Purge Solution with Inert Gas assemble_cell->purge_solution run_cv Run Cyclic Voltammetry purge_solution->run_cv determine_potential Determine Redox Potentials (E₁/₂) run_cv->determine_potential analyze_kinetics Analyze Electron Transfer Kinetics run_cv->analyze_kinetics

Caption: A typical workflow for the electrochemical analysis of phenazine derivatives using cyclic voltammetry.

Structure-Property Relationship of Substituted Phenazines

structure_property_relationship Influence of Substituents on Phenazine Redox Potential cluster_structure Molecular Structure cluster_property Electrochemical Property phenazine Phenazine Core redox_potential Redox Potential (E₁/₂) edg Electron-Donating Groups (-OH, -CH₃) edg->redox_potential Lowers (more negative) ewg Electron-Withdrawing Groups (-NO₂, -CN) ewg->redox_potential Raises (more positive)

Caption: The relationship between substituent electronic effects and the redox potential of the phenazine core.

Methodological & Application

Synthesis and Applications of 8-Methylphenazin-1-ol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis methods for 8-methylphenazin-1-ol derivatives, detailed experimental protocols, and an exploration of their potential biological activities and associated signaling pathways.

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, this compound and its derivatives are of particular interest due to their structural similarity to naturally occurring bioactive phenazines like pyocyanin. This document outlines a robust synthetic approach to this compound and provides a framework for the exploration of its biological applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a modified Wohl-Aue reaction to construct the phenazine core, followed by a demethylation step to yield the final product.

Step 1: Synthesis of 8-Methyl-1-methoxyphenazine via Wohl-Aue Reaction

The Wohl-Aue reaction provides a classical and adaptable method for the synthesis of phenazines through the condensation of an aniline with a nitroaromatic compound in the presence of a base. To synthesize the 8-methyl-1-methoxyphenazine intermediate, 4-methylaniline is reacted with 2-nitroanisole.

Experimental Protocol:

A detailed experimental protocol for a similar Wohl-Aue reaction is described for the synthesis of a library of halogenated phenazines. This can be adapted for the synthesis of 8-methyl-1-methoxyphenazine.[1]

  • Reagents and Solvents:

    • 4-Methylaniline

    • 2-Nitroanisole

    • Potassium Hydroxide (KOH)

    • Toluene

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • In a round-bottom flask, combine 4-methylaniline (1.0 equivalent) and 2-nitroanisole (1.2 equivalents).

    • Add powdered potassium hydroxide (4.0 equivalents).

    • Add toluene to the mixture to achieve a suitable concentration (e.g., 0.5 M).

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 8-methyl-1-methoxyphenazine as a solid.

Quantitative Data for a Modular Wohl-Aue Synthesis:

Starting AnilinesStarting NitroarenesAverage Yield (%)Reference
Various substituted anilines2-Nitroanisole6[1]
Various substituted anilines4-Methyl-2-nitroanisole9[1]
Step 2: Demethylation of 8-Methyl-1-methoxyphenazine to this compound

The final step involves the cleavage of the methyl ether to yield the desired this compound. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[1][2][3][4]

Experimental Protocol:

  • Reagents and Solvents:

    • 8-Methyl-1-methoxyphenazine

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Dry Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 8-methyl-1-methoxyphenazine (1.0 equivalent) in dry DCM in a flame-dried, argon-purged round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a 1 M solution of BBr₃ in DCM (2.0-3.0 equivalents) dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude this compound can be further purified by recrystallization or silica gel column chromatography.

Quantitative Data for BBr₃ Demethylation of 1-Methoxyphenazines:

SubstrateYield (%)Reference
Various 1-methoxyphenazines33-100[1]

Biological Activities and Signaling Pathways

Phenazine derivatives are known to exert their biological effects through various mechanisms, primarily linked to their ability to undergo redox cycling and generate reactive oxygen species (ROS).[5][6] This can lead to a cascade of cellular events, including DNA damage, protein and lipid oxidation, and interference with cellular signaling pathways.

Potential Signaling Pathways Modulated by this compound Derivatives

The introduction of a hydroxyl group at the 1-position and a methyl group at the 8-position can influence the redox potential and lipophilicity of the phenazine core, potentially leading to specific interactions with biological targets. Based on the known activities of other phenazinols, potential signaling pathways that could be modulated by this compound derivatives include:

  • Nuclear Factor-kappa B (NF-κB) Signaling: Phenazines have been shown to modulate NF-κB signaling, a key regulator of inflammation and cell survival. By altering the cellular redox state, this compound derivatives could inhibit the activation of NF-κB, leading to anti-inflammatory effects.

  • Apoptosis Pathways: The generation of ROS by phenazinols can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases and the release of cytochrome c from the mitochondria.

  • Bacterial Quorum Sensing: Some phenazines are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production. This compound derivatives could potentially disrupt these signaling pathways, offering a novel antimicrobial strategy.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow Synthetic Workflow for this compound cluster_step1 Step 1: Wohl-Aue Reaction cluster_step2 Step 2: Demethylation 4-Methylaniline 4-Methylaniline Wohl-Aue Wohl-Aue Reaction 4-Methylaniline->Wohl-Aue 2-Nitroanisole 2-Nitroanisole 2-Nitroanisole->Wohl-Aue 8-Methyl-1-methoxyphenazine 8-Methyl-1-methoxyphenazine Wohl-Aue->8-Methyl-1-methoxyphenazine KOH, Toluene, Reflux Demethylation Demethylation 8-Methyl-1-methoxyphenazine->Demethylation BBr3, DCM This compound This compound Demethylation->this compound

Caption: Synthetic route to this compound.

Potential Signaling Pathways Affected by this compound

Signaling_Pathways Potential Signaling Pathways Affected by this compound cluster_cellular_effects Cellular Effects cluster_signaling Downstream Signaling cluster_outcomes Biological Outcomes This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production QS_Disruption Quorum Sensing Disruption This compound->QS_Disruption Redox_Imbalance Cellular Redox Imbalance ROS_Production->Redox_Imbalance NF-kB_Inhibition NF-κB Inhibition Redox_Imbalance->NF-kB_Inhibition Apoptosis_Induction Apoptosis Induction Redox_Imbalance->Apoptosis_Induction Anti-inflammatory Anti-inflammatory Effects NF-kB_Inhibition->Anti-inflammatory Anticancer Anticancer Activity Apoptosis_Induction->Anticancer Antimicrobial Antimicrobial Activity QS_Disruption->Antimicrobial

Caption: Potential mechanisms of biological activity.

Conclusion

The synthetic pathway outlined in this document provides a reliable method for the preparation of this compound, a promising scaffold for the development of novel therapeutic agents. The detailed protocols and compiled quantitative data offer a practical guide for researchers in the field. Further investigation into the specific molecular targets and signaling pathways modulated by this compound derivatives is warranted to fully elucidate their therapeutic potential. The provided diagrams serve as a visual aid to understand the synthetic strategy and the potential biological implications of this class of compounds.

References

Application Notes and Protocols for the Quantification of 8-Methylphenazin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylphenazin-1-ol is a phenazine derivative of significant interest due to its potential biological activities. Accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

A variety of analytical techniques can be employed for the quantification of phenazine compounds. The most common and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV-Vis detector, HPLC is a robust and widely available technique for separating and quantifying phenazines.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices and for detecting low concentrations of the analyte.[4][5][6][7]

The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the quantification of phenazine compounds, providing a reference for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters

ParameterTypical ValueReference
Linearity Range2.5 - 100 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.16 µg/mL[3]
Limit of Quantification (LOQ)0.50 µg/mL[3]
Accuracy (% Recovery)98 - 101%[3]
Precision (% RSD)< 2%[3]

Table 2: LC-MS/MS Method Parameters

ParameterTypical ValueReference
Linearity Range1 - 200 ng/mL[8]
Correlation Coefficient (r²)> 0.99[8]
Lower Limit of Quantification (LLOQ)1 ng/mL[8]
Accuracy85 - 115%[8]
Precision (% CV)< 15%[8]
Recovery> 80%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the analysis of this compound. Optimization of the mobile phase, column, and other parameters may be necessary for specific applications.

1. Sample Preparation (from Bacterial Culture)

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. An isocratic mobile phase of acetonitrile and a phosphate buffer (e.g., 60:40 v/v) can also be effective.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection Wavelength: Phenazines typically have strong absorbance in the UV region. A wavelength of around 254 nm is a good starting point, but it is recommended to determine the λmax of this compound for optimal sensitivity.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Calibration and Quantification

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area versus the concentration of each standard.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general procedure for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices.

1. Sample Preparation (from Plasma or Tissue Homogenate)

  • To a 100 µL aliquot of the sample, add an internal standard (a structurally similar compound not present in the sample).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

  • Column: A C18 or other suitable reverse-phase column with a smaller particle size (e.g., < 2 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a common choice for phenazine compounds.

  • MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

3. Calibration and Quantification

  • Prepare a stock solution of this compound and the internal standard.

  • Prepare calibration standards by spiking known amounts of this compound into a blank matrix (e.g., drug-free plasma).

  • Process the calibration standards and samples as described in the sample preparation section.

  • Analyze the extracts by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the analyte.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

Phenazine Biosynthesis Pathway

The biosynthesis of phenazines, including this compound, originates from the shikimic acid pathway. The following diagram illustrates the core biosynthetic route.

Phenazine_Biosynthesis Chorismic_acid Chorismic Acid PhzE PhzE Chorismic_acid->PhzE Glutamine ADIC 2-amino-2-deoxyisochorismic acid (ADIC) PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) PhzD->DHHA PhzF PhzF DHHA->PhzF 2 molecules Hexahydrophenazine_dicarboxylic_acid Hexahydrophenazine- 1,6-dicarboxylic acid PhzF->Hexahydrophenazine_dicarboxylic_acid PhzG PhzG Hexahydrophenazine_dicarboxylic_acid->PhzG Tetrahydrophenazine_dicarboxylic_acid Tetrahydrophenazine- 1,6-dicarboxylic acid PhzG->Tetrahydrophenazine_dicarboxylic_acid PhzG_2 PhzG Tetrahydrophenazine_dicarboxylic_acid->PhzG_2 Phenazine_1_6_dicarboxylic_acid Phenazine-1,6-dicarboxylic acid PhzG_2->Phenazine_1_6_dicarboxylic_acid Spontaneous Spontaneous Decarboxylation Phenazine_1_6_dicarboxylic_acid->Spontaneous PCA Phenazine-1-carboxylic acid (PCA) Spontaneous->PCA PhzS PhzS PCA->PhzS Hydroxylation HP 1-Hydroxyphenazine PhzS->HP PhzM PhzM (Methyltransferase) HP->PhzM Methylation Eight_Methylphenazin_1_ol This compound PhzM->Eight_Methylphenazin_1_ol

Caption: Core phenazine biosynthesis pathway leading to this compound.

Experimental Workflow for HPLC-UV Quantification

The following diagram outlines the general workflow for quantifying this compound from a bacterial culture using HPLC-UV.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.22 µm) Supernatant->Filter Extract Liquid-Liquid Extraction (Ethyl Acetate) Filter->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound quantification by HPLC-UV.

Phenazine Role in Quorum Sensing

Phenazines are known to play a role in bacterial communication, specifically in quorum sensing (QS), a cell-density dependent gene regulation system.

Quorum_Sensing cluster_bacteria Bacterial Population cluster_signaling Quorum Sensing Signaling cluster_phenazine Phenazine Involvement Low_Density Low Cell Density Signal_Production Basal Production of Autoinducers (e.g., AHLs) Low_Density->Signal_Production High_Density High Cell Density Signal_Accumulation Accumulation of Autoinducers High_Density->Signal_Accumulation Receptor_Binding Binding to Transcriptional Regulators Signal_Accumulation->Receptor_Binding Gene_Expression Coordinated Gene Expression Receptor_Binding->Gene_Expression Phenazine_Biosynthesis Upregulation of Phenazine Biosynthesis Genes Gene_Expression->Phenazine_Biosynthesis Phenazine_Production Increased Production of This compound Phenazine_Biosynthesis->Phenazine_Production Phenazine_Production->Signal_Accumulation Positive Feedback Virulence Virulence Factor Production, Biofilm Formation Phenazine_Production->Virulence

Caption: Role of phenazines in bacterial quorum sensing.

References

Application Notes and Protocols for 8-Methylphenazin-1-ol as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, most notably from the genus Pseudomonas. Many phenazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-parasitic properties. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can damage cellular components such as DNA, proteins, and lipids. 8-Methylphenazin-1-ol, as a derivative of the core phenazine structure, is a promising candidate for investigation as a novel antimicrobial agent. These notes provide a framework for the initial evaluation of its antimicrobial potential.

Data Presentation: Hypothetical Antimicrobial Activity

The following tables present a hypothetical summary of potential antimicrobial activity for this compound against common pathogens, based on data for other phenazine derivatives. This data is for illustrative purposes only and must be replaced with experimental data.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288

Table 2: Hypothetical Zone of Inhibition Diameters for this compound (50 µ g/disk )

Test OrganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2921322
Escherichia coliATCC 2592218
Pseudomonas aeruginosaATCC 2785315
Candida albicansATCC 9002825

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standard protocols and may require optimization for this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Add the standardized microbial inoculum to each well, except for the negative control wells.

  • Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.[3][4]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

  • Bacterial or fungal suspension equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive control disks (e.g., commercial antibiotic disks)

  • Negative control disks (impregnated with the solvent used to dissolve the compound)

Procedure:

  • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry under sterile conditions.

  • Using a sterile cotton swab, evenly inoculate the entire surface of an agar plate with the standardized microbial suspension to create a lawn.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

  • Place the control disks on the same plate.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_primary Primary Screening cluster_quantitative Quantitative Analysis Compound This compound Stock Solution Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion Broth_Microdilution Broth Microdilution Compound->Broth_Microdilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Disk_Diffusion Inoculum->Broth_Microdilution Measure_Zones Measure Zones of Inhibition (mm) Disk_Diffusion->Measure_Zones Measure_Zones->Broth_Microdilution If active Determine_MIC Determine MIC (µg/mL) Broth_Microdilution->Determine_MIC

Caption: Workflow for antimicrobial screening of this compound.

Diagram 2: Proposed Mechanism of Action via Oxidative Stress

G cluster_cell Bacterial Cell cluster_damage Cellular Damage MP This compound Redox Redox Cycling MP->Redox Enters cell ROS Reactive Oxygen Species (ROS) Redox->ROS DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein Oxidation ROS->Protein_damage Lipid_damage Lipid Peroxidation ROS->Lipid_damage Cell_Death Cell Death DNA_damage->Cell_Death Protein_damage->Cell_Death Lipid_damage->Cell_Death

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria. These compounds and their derivatives have garnered significant interest in drug development due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. 8-Methylphenazin-1-ol is one such derivative. Evaluating the in vitro cytotoxicity of novel phenazine compounds is a critical first step in the drug discovery process, providing essential information on their potential as therapeutic agents and their safety profile.

Data Presentation: Cytotoxicity of Phenazine

The following table summarizes the cytotoxic effects of phenazine on two human cancer cell lines, as determined by proliferation (BrdU) and viability (MTT) assays. This data is derived from studies on the parent phenazine molecule and serves as a reference for evaluating derivatives like this compound.[1]

Cell LineAssay TypeIncubation TimeIC50 (µM)
HepG2 (Human Liver Cancer)Proliferation (BrdU)24 h11[1]
48 h7.8[1]
T24 (Human Bladder Cancer)Proliferation (BrdU)24 h47[1]
48 h17[1]

Experimental Protocols

The following are detailed protocols for the 5-bromo-2'-deoxyuridine (BrdU) proliferation assay and the MTT viability assay, which are standard methods for assessing cytotoxicity.

BrdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HepG2, T24)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (or other test compound)

  • BrdU labeling solution

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells. Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Remove the culture medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with 200 µL of wash buffer.

  • Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Follow step 1 of the BrdU assay protocol.

  • Compound Treatment: Follow step 2 of the BrdU assay protocol.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_specific Assay Specific Steps (e.g., MTT/BrdU addition) incubation->assay_specific readout Plate Reader (Absorbance/Fluorescence) assay_specific->readout data_proc Data Processing readout->data_proc ic50 IC50 Calculation data_proc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

MTT_Assay_Principle cluster_cell Living Cell mitochondria Mitochondria enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->mitochondria Uptake PurpleSolution Purple Solution Formazan->PurpleSolution Solubilization DMSO Solubilizing Agent (e.g., DMSO) DMSO->PurpleSolution Readout Measure Absorbance (~570 nm) PurpleSolution->Readout

Caption: Principle of the MTT cell viability assay.

References

Application Notes and Protocols for 8-Methylphenazin-1-ol in Agricultural Biofungicide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to synthetic chemical fungicides. Biofungicides, derived from natural sources such as microorganisms and plants, offer a more environmentally friendly approach to managing plant diseases. 8-Methylphenazin-1-ol is a novel compound with demonstrated potential for development as a broad-spectrum biofungicide. These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy and elucidating the mechanism of action of this compound for its development as a commercial biofungicide.

Biofungicides can act through various mechanisms, including direct competition with pathogens for nutrients and space, production of antibiotic substances, parasitism of pathogenic fungi, and induction of systemic resistance in the host plant.[1] Understanding the specific mode of action of this compound is crucial for its effective application and integration into disease management programs.

Data Presentation: Efficacy of this compound

Effective data presentation is critical for the evaluation of a potential biofungicide. The following tables provide a standardized format for summarizing the in vitro and in vivo efficacy data for this compound against various plant pathogens.

Table 1: In Vitro Antifungal Activity of this compound

Target PathogenEC₅₀ (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Botrytis cinerea
Fusarium oxysporum
Alternaria solani
Phytophthora infestans
Rhizoctonia solani

Table 2: In Vivo Efficacy of this compound on Different Crops

CropTarget DiseaseApplication MethodDisease Severity Reduction (%)Yield Increase (%)
TomatoEarly Blight (Alternaria solani)Foliar Spray
StrawberryGray Mold (Botrytis cinerea)Foliar Spray
WheatFusarium Head Blight (Fusarium graminearum)Seed Treatment
PotatoLate Blight (Phytophthora infestans)Foliar Spray
LettuceBottom Rot (Rhizoctonia solani)Soil Drench

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in biofungicide research.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the antifungal activity of this compound against a panel of plant pathogenic fungi using the broth microdilution method.[2][3]

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Target fungal isolates

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Fungal Inoculum Preparation: Culture the target fungi on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension or mycelial fragment suspension in sterile distilled water and adjust the concentration to 1 x 10⁶ spores/mL or a standardized optical density.

  • Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the liquid medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well.

  • Controls: Include a positive control (commercial fungicide), a negative control (medium with solvent), and a growth control (medium with inoculum only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for a defined period (e.g., 48-72 hours).

  • Data Analysis:

    • Minimum Inhibitory Concentration (MIC): Determine the lowest concentration of this compound that causes complete inhibition of visible fungal growth.[2][3]

    • EC₅₀ (Half-maximal effective concentration): Measure the optical density of each well and calculate the concentration of this compound that inhibits fungal growth by 50% compared to the growth control.

    • Minimum Fungicidal Concentration (MFC): Subculture aliquots from the wells with no visible growth onto fresh PDA plates. The MFC is the lowest concentration at which no fungal growth occurs after incubation.

Protocol 2: In Vivo Plant Protection Assay

This protocol describes the evaluation of the protective efficacy of this compound against a specific plant disease in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants of uniform size and age

  • Pathogen inoculum

  • This compound formulation (e.g., wettable powder, emulsifiable concentrate)

  • Spraying equipment

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Treatment: Apply the this compound formulation to the plants using the desired application method (e.g., foliar spray, soil drench, seed treatment).[1] Treat a control group with a blank formulation or water.

  • Pathogen Inoculation: After a specified period (e.g., 24 hours), inoculate both treated and control plants with a standardized concentration of the pathogen.

  • Incubation: Maintain the plants under conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period, assess the disease severity using a standardized disease rating scale.

  • Data Analysis: Calculate the percentage of disease severity reduction in the treated plants compared to the control plants.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for clear communication and understanding.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies in_vitro_start Isolation and Culture of Pathogens mic_determination MIC & EC50 Determination (Broth/Agar Dilution) in_vitro_start->mic_determination in_vivo_start Greenhouse Pot Experiments in_vitro_start->in_vivo_start Promising Candidates mfc_determination MFC Determination mic_determination->mfc_determination field_trials Small-scale Field Trials in_vivo_start->field_trials moa_start Microscopy (SEM/TEM) in_vivo_start->moa_start formulation_dev Formulation Development field_trials->formulation_dev Efficacious Compounds biochemical_assays Biochemical Assays (e.g., ROS, Membrane Permeability) moa_start->biochemical_assays gene_expression Gene Expression Analysis (qRT-PCR) biochemical_assays->gene_expression

Caption: Experimental workflow for biofungicide development.

The antifungal activity of this compound may involve the induction of plant defense signaling pathways. The two major pathways involved in plant immunity are the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.

plant_defense_pathways cluster_pathogen Pathogen Attack cluster_compound Biofungicide Application cluster_sa Salicylic Acid (SA) Pathway cluster_ja Jasmonic Acid (JA) Pathway pathogen Pathogen sa_synthesis SA Biosynthesis pathogen->sa_synthesis ja_synthesis JA Biosynthesis pathogen->ja_synthesis compound This compound compound->sa_synthesis compound->ja_synthesis npr1 NPR1 Activation sa_synthesis->npr1 sa_synthesis->ja_synthesis Crosstalk pr_genes Pathogenesis-Related (PR) Gene Expression npr1->pr_genes sar Systemic Acquired Resistance (SAR) pr_genes->sar coi1 COI1-JAZ Complex ja_synthesis->coi1 defense_genes Defense Gene Expression (e.g., PDF1.2) coi1->defense_genes induced_resistance Induced Systemic Resistance (ISR) defense_genes->induced_resistance

References

Application Notes and Protocols for the Isolation of 8-Methylphenazin-1-ol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms, notably bacteria belonging to the genera Pseudomonas and Streptomyces. These compounds exhibit a wide range of biological activities, including antimicrobial, antitumor, and biocontrol properties. 8-Methylphenazin-1-ol is a specific phenazine derivative of interest for its potential biological activities. The isolation and purification of this compound from its natural source are critical steps for further research and development.

This document provides detailed protocols for the isolation of this compound, based on established methods for phenazine extraction and purification from bacterial cultures. The primary identified natural source for this compound is the actinomycete Nocardia sp. F-829. The following protocols are adapted from general phenazine isolation procedures and tailored for this specific compound and source.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for the isolation of this compound. The following table provides a general overview of expected yields for phenazine compounds from bacterial cultures, which can serve as a benchmark.

ParameterTypical RangeNotes
Crude Extract Yield 1 - 5 g/LHighly dependent on the producing strain and fermentation conditions.
Purified Compound Yield 10 - 100 mg/LYields can vary significantly based on the purification methods employed.
Purity (Post-Purification) >95%As determined by HPLC or NMR analysis.

Experimental Protocols

The isolation of this compound from a microbial culture, such as Nocardia sp. F-829, involves several key stages: fermentation, extraction, and purification.

Protocol 1: Fermentation of the Producing Microorganism

This protocol outlines the cultivation of the source microorganism to produce this compound.

Materials:

  • A suitable production medium (e.g., ISP2 broth or a specialized production medium for Nocardia).

  • Inoculum of the producing strain (Nocardia sp. F-829).

  • Shaking incubator.

  • Sterile culture flasks.

Procedure:

  • Prepare the production medium according to the supplier's instructions and sterilize by autoclaving.

  • Inoculate the sterile medium with a fresh culture of Nocardia sp. F-829.

  • Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific strain (typically 28-30°C and 150-200 rpm).

  • Monitor the culture for growth and pigment production. Phenazine production often occurs during the stationary phase of growth. The fermentation is typically carried out for 5-7 days.

Protocol 2: Extraction of this compound

This protocol describes the extraction of the target compound from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1.

  • Centrifuge and centrifuge bottles.

  • Ethyl acetate or dichloromethane.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Harvest the fermentation broth and separate the culture supernatant from the mycelial biomass by centrifugation.

  • The target compound may be present in both the supernatant and the mycelia. It is recommended to extract both fractions.

  • Supernatant Extraction:

    • Transfer the supernatant to a large separatory funnel.

    • Add an equal volume of ethyl acetate or dichloromethane and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the organic (solvent) layer.

    • Repeat the extraction of the aqueous layer two more times to maximize recovery.

    • Pool the organic extracts.

  • Mycelial Extraction:

    • The mycelial pellet can be extracted by suspending it in the chosen solvent and stirring for several hours, followed by filtration.

  • Combine all organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol details the purification of the target compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 2.

  • Silica gel (for column chromatography).

  • Glass chromatography column.

  • Solvent system (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol).

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • UV lamp for visualization.

  • Fraction collector and collection tubes.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial chromatography solvent.

  • Prepare a silica gel column with the chosen solvent system.

  • Carefully load the dissolved crude extract onto the top of the silica gel column.

  • Elute the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation of compounds by spotting aliquots of the collected fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (identified by its specific Rf value on TLC).

  • Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Protocol 4: Characterization of this compound

This protocol outlines the methods for confirming the identity and purity of the isolated compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Nocardia sp. F-829 Incubation Incubation and Growth Inoculation->Incubation Harvest Harvest Culture Incubation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Fractions Fraction_Collection->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Characterization Structural Characterization (HPLC, MS, NMR) Final_Concentration->Characterization

Caption: General workflow for the isolation and purification of this compound.

Application Notes and Protocols: 8-Methylphenazin-1-ol in Microbial Fuel Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial fuel cells (MFCs) are bio-electrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. A critical factor limiting the power output of MFCs is the efficiency of extracellular electron transfer (EET) from the microbial cells to the anode. One effective strategy to enhance EET is the use of exogenous redox mediators, or electron shuttles.

Phenazines, a class of nitrogen-containing heterocyclic compounds, are well-established as effective electron shuttles in MFCs. These molecules can accept electrons from the microbial electron transport chain and subsequently transfer them to the MFC anode, thereby increasing current and power density. While naturally produced by some bacteria like Pseudomonas aeruginosa, synthetic phenazine derivatives offer the potential for tailored electrochemical properties.

This document provides detailed application notes and protocols for the proposed use of 8-Methylphenazin-1-ol , a derivative of the phenazine family, as an electron shuttle in microbial fuel cell research. Due to the limited direct research on this specific compound, the following protocols are based on established methodologies for other well-characterized phenazines, such as pyocyanin and 5-methyl-1-hydroxyphenazine.

Principle of Phenazine-Mediated Electron Transfer

Phenazines act as soluble redox mediators that shuttle electrons from the microbial cells to the anode. The process can be summarized in the following steps:

  • Oxidized Phenazine Uptake: The oxidized form of the phenazine derivative diffuses across the bacterial cell membrane or interacts with the outer membrane cytochromes.

  • Reduction by Microbial Metabolism: The phenazine molecule accepts electrons from the microbial respiratory chain, becoming reduced.

  • Transport to the Anode: The reduced phenazine diffuses out of the cell and travels to the anode surface.

  • Electron Transfer to the Anode: At the anode, the reduced phenazine is re-oxidized by donating its electrons to the electrode.

  • Regeneration: The oxidized phenazine is now ready to repeat the cycle.

This shuttling mechanism effectively overcomes the limitations of direct electron transfer, leading to a significant enhancement in the performance of the MFC.

Quantitative Data on Phenazine Derivatives in MFCs

The following tables summarize the performance enhancement observed in MFCs upon the addition of various phenazine derivatives. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Performance Enhancement with Pyocyanin

ParameterControl (No Mediator)With PyocyaninFold IncreaseCitation
Maximum Power Density 4.69 mW/m²21.76 mW/m²3.64[1]
Coulombic Efficiency 0.83%11.62%13.0[1]
Current Density ~1.7 times lower~1.7 times higher1.7[2]
Power Density ~2.6 times lower~2.6 times higher2.6[2]

Table 2: Performance Enhancement with 5-Methyl-1-hydroxyphenazine

ConditionMaximum Power DensityCitation
Endogenous Production 66.6 ± 2.2 mW/cm²[3]
Supplemented (1 ml pure extract) 229 ± 2.5 mW/cm²[3]
Supplemented (2 ml crude extract) 258 ± 4.5 mW/cm²[3]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a generalized method for the synthesis of hydroxyphenazines and may require optimization for this compound.

Materials:

  • 2-Amino-5-methylphenol

  • Catechol

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Dissolve 2-Amino-5-methylphenol and catechol in methanol in a round-bottom flask.

  • Slowly add a solution of potassium hydroxide in methanol to the mixture while stirring.

  • Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The crude product will precipitate out of the solution. Filter the precipitate and wash it with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

  • Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR, mass spectrometry, and melting point determination.

Protocol 2: Evaluation of this compound as a Redox Mediator in a Microbial Fuel Cell

Materials:

  • Single or dual-chamber microbial fuel cell

  • Anode and cathode electrodes (e.g., carbon felt, carbon paper)

  • Proton exchange membrane (for dual-chamber MFCs)

  • Bacterial culture (e.g., Pseudomonas aeruginosa, mixed anaerobic sludge)

  • Growth medium/substrate (e.g., Luria-Bertani broth, wastewater)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol)

  • Potentiostat or multimeter with a variable resistor box

  • Phosphate buffer solution (PBS)

Procedure:

  • MFC Assembly and Inoculation:

    • Assemble the microbial fuel cell under sterile conditions.

    • Inoculate the anode chamber with the desired bacterial culture.

    • Fill the anode chamber with the growth medium/substrate.

    • Fill the cathode chamber with a suitable catholyte (e.g., PBS, potassium ferricyanide solution).

  • Acclimatization:

    • Operate the MFC in batch mode until a stable voltage output is achieved. This indicates the formation of a stable biofilm on the anode.

  • Baseline Measurement:

    • Record the open-circuit voltage (OCV) and the voltage across a range of external resistances to determine the baseline power density and polarization curve of the MFC without the mediator.

  • Addition of this compound:

    • Prepare a stock solution of this compound.

    • Inject a specific concentration of the this compound solution into the anolyte. It is recommended to start with a low concentration (e.g., 10 µM) and gradually increase it in subsequent experiments to find the optimal concentration.

    • Ensure thorough mixing of the anolyte after addition.

  • Performance Evaluation:

    • Monitor the voltage output of the MFC continuously.

    • After the voltage stabilizes, record the OCV and perform another polarization measurement to determine the new power density and polarization curves.

    • Calculate the increase in power density and current density compared to the baseline.

  • Concentration Optimization:

    • Repeat steps 4 and 5 with varying concentrations of this compound to determine the optimal concentration for maximum power enhancement. Be aware that high concentrations of phenazines can be inhibitory to microbial growth.[3]

Protocol 3: Electrochemical Characterization using Cyclic Voltammetry

Materials:

  • Potentiostat with a three-electrode setup (working electrode, counter electrode, reference electrode)

  • Electrochemical cell

  • Solution of this compound in a suitable electrolyte (e.g., PBS)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Clean the working electrode (e.g., glassy carbon electrode) according to standard procedures.

  • Electrochemical Cell Setup:

    • Add the this compound solution to the electrochemical cell.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

    • Assemble the three-electrode system in the cell.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat, including the potential window, scan rate (e.g., 50 mV/s), and number of cycles.

    • Run the cyclic voltammetry experiment and record the resulting voltammogram.

    • From the voltammogram, determine the redox potentials (anodic and cathodic peak potentials) of this compound. The midpoint potential (E¹/²) can be calculated as the average of the anodic and cathodic peak potentials.

Visualizations

Signaling Pathway: Phenazine-Mediated Electron Shuttling

Electron_Shuttling cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space Metabolism Metabolism (NADH) ETC Electron Transport Chain Metabolism->ETC e- P_ox Phenazine (Oxidized) ETC->P_ox e- P_red Phenazine (Reduced) P_ox->P_red Reduction Anode Anode P_red->Anode e- Anode->P_ox Oxidation

Caption: Electron shuttling mechanism of phenazines in a microbial fuel cell.

Experimental Workflow: Evaluating this compound

Experimental_Workflow A Synthesize and Purify This compound E Add this compound A->E B Assemble and Inoculate MFC C Acclimatize MFC (Stable Voltage) B->C D Measure Baseline Performance (Polarization Curve) C->D D->E F Measure Performance with Mediator (Polarization Curve) E->F G Analyze Data (Compare Power Density) F->G H Optimize Concentration G->H H->E Iterate

Caption: Workflow for evaluating the performance of this compound in an MFC.

Conclusion

While direct experimental data for this compound in microbial fuel cells is not yet available, its structural similarity to other effective phenazine-based electron shuttles suggests its high potential for enhancing MFC performance. The protocols and data presented in these application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate this compound as a novel redox mediator. Careful optimization of its concentration and systematic evaluation of its electrochemical properties will be crucial in determining its efficacy and potential for practical applications in microbial fuel cell technology.

References

Application Note: High-Throughput Screening for Novel Anticancer Agents Targeting Redox Dysregulation Using 8-Methylphenazin-1-ol as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Many phenazine derivatives exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[1][2] This application note describes a hypothetical high-throughput screening (HTS) assay designed to identify novel compounds with anticancer activity by monitoring intracellular ROS levels. 8-Methylphenazin-1-ol is used here as a reference compound, postulating a similar mechanism of action to other phenazines that have demonstrated pro-oxidative and anticancer effects.

The proposed assay utilizes a cell-based model with a fluorescent probe that detects intracellular ROS. This method is amenable to a high-throughput format, allowing for the rapid screening of large compound libraries to identify potential therapeutic candidates that target redox dysregulation in cancer cells.

Principle of the Assay

This assay employs a fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to quantify intracellular ROS levels in a cancer cell line (e.g., A549, human lung carcinoma). DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence intensity is directly proportional to the level of intracellular ROS. Compounds that induce oxidative stress will lead to a higher fluorescence signal, which can be measured using a plate reader.

Experimental Protocols

I. Cell Culture and Seeding

  • Cell Line: A549 (human lung carcinoma) cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest A549 cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 384-well microplate (25,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

II. Compound Preparation and Treatment

  • Compound Plates: Prepare serial dilutions of test compounds and the reference compound (this compound) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 0.5%.

  • Positive and Negative Controls:

    • Positive Control: A known inducer of oxidative stress, such as pyocyanin or H2O2.

    • Negative Control: Vehicle control (e.g., 0.5% DMSO in culture medium).

  • Cell Treatment:

    • Remove the culture medium from the cell plate.

    • Add 50 µL of fresh culture medium containing the test compounds, reference compound, or controls to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours).

III. ROS Detection

  • DCFH-DA Staining Solution: Prepare a 10 µM working solution of DCFH-DA in a serum-free medium immediately before use. Protect the solution from light.

  • Staining Protocol:

    • After the treatment period, carefully remove the compound-containing medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS).

    • Add 50 µL of the 10 µM DCFH-DA staining solution to each well.

    • Incubate the plate in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Presentation

The quantitative data from the HTS assay can be summarized in the following tables for clear comparison and analysis.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-Factor > 0.5A measure of assay quality, with > 0.5 indicating excellent performance.
Signal-to-Background (S/B) Ratio > 3The ratio of the signal from the positive control to the negative control.
Coefficient of Variation (%CV) < 15%A measure of the variability of the data.

Table 2: Hypothetical Dose-Response Data for this compound

Concentration (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% ROS Induction
0 (Vehicle)15001200%
1250020067%
54500350200%
107500600400%
2512000950700%
50150001100900%
EC50 ~15 µM

Visualizations

Diagram 1: Signaling Pathway of ROS-Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Cellular Response Phenazine Compound Phenazine Compound ROS Production ROS Production Phenazine Compound->ROS Production Induces Mitochondrial Damage Mitochondrial Damage ROS Production->Mitochondrial Damage DNA Damage DNA Damage ROS Production->DNA Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis G Start Start Cell Seeding (384-well plate) Cell Seeding (384-well plate) Start->Cell Seeding (384-well plate) 24h Incubation 24h Incubation Cell Seeding (384-well plate)->24h Incubation Compound Treatment Compound Treatment 24h Incubation->Compound Treatment Incubation (6-24h) Incubation (6-24h) Compound Treatment->Incubation (6-24h) DCFH-DA Staining DCFH-DA Staining Incubation (6-24h)->DCFH-DA Staining Fluorescence Reading Fluorescence Reading DCFH-DA Staining->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End G node_A Compound Library This compound (Reference) node_B A549 Cancer Cells node_A->node_B Treatment node_C DCFH-DA Probe node_B->node_C Staining node_D Fluorescence Signal (ROS Level) node_C->node_D Detection

References

Application Notes and Protocols for 8-Methylphenazin-1-ol in Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the production of virulence factors. This process is mediated by small signaling molecules called autoinducers. The inhibition of QS represents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance, unlike traditional antibiotics. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, are known to play a role in quorum sensing. While some phenazines are products of QS pathways, others are being investigated for their potential to disrupt these communication systems.

This document provides detailed application notes and experimental protocols for investigating the potential of 8-Methylphenazin-1-ol as a quorum sensing inhibitor. While specific data on this particular compound is limited, the provided methodologies are based on established techniques for evaluating QS inhibition by related phenazine derivatives and other small molecules.

Hypothetical Application Note for this compound

Potential Mechanism of Action: Based on the structure of this compound, it is hypothesized that it may act as a competitive inhibitor of the autoinducer-binding transcriptional regulator (e.g., LuxR-type proteins). The phenazine core could mimic the binding of acyl-homoserine lactone (AHL) autoinducers, thereby preventing the activation of downstream genes responsible for virulence and biofilm formation. Alternatively, it could interfere with the synthesis of autoinducers or the function of their export pumps.

Data Presentation: Hypothetical Quantitative Data

The following table presents a template for summarizing the potential quorum sensing inhibitory activities of this compound. The values provided are for illustrative purposes and should be replaced with experimental data.

Assay Test Organism Metric This compound Positive Control (e.g., Furanone C-30)
Violacein InhibitionChromobacterium violaceum CV026IC50 (µg/mL)[Insert Experimental Value][Insert Experimental Value]
LasR Reporter GenePseudomonas aeruginosa MH602% Inhibition at 100 µg/mL[Insert Experimental Value][Insert Experimental Value]
Biofilm FormationPseudomonas aeruginosa PAO1% Inhibition at 100 µg/mL[Insert Experimental Value][Insert Experimental Value]
Pyocyanin ProductionPseudomonas aeruginosa PAO1% Inhibition at 100 µg/mL[Insert Experimental Value][Insert Experimental Value]
Elastase ActivityPseudomonas aeruginosa PAO1% Inhibition at 100 µg/mL[Insert Experimental Value][Insert Experimental Value]

Experimental Protocols

Protocol 1: Violacein Inhibition Assay using Chromobacterium violaceum

This assay is a common primary screen for QS inhibition. C. violaceum produces the purple pigment violacein in response to short-chain AHLs, which is easily quantifiable.

Materials:

  • Chromobacterium violaceum CV026 (a mutant that does not produce its own AHL but responds to exogenous AHLs)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Dilute the overnight culture 1:10 in fresh LB broth.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add varying concentrations of this compound to the wells. Include a solvent control (DMSO) and a positive control (a known QS inhibitor).

  • Add a final concentration of 1 µM C6-HSL to each well to induce violacein production.

  • Incubate the plate at 30°C for 24 hours with gentle shaking.

  • After incubation, quantify violacein production by lysing the cells with 100 µL of 10% SDS and measuring the absorbance at 590 nm.

  • To ensure the observed inhibition is not due to bactericidal activity, determine the minimum inhibitory concentration (MIC) of this compound against C. violaceum in a parallel experiment.

Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol assesses the ability of this compound to prevent biofilm formation by Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • This compound

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C.

  • Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a solvent control.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully discard the planktonic culture and wash the wells gently with sterile distilled water.

  • Stain the attached biofilm by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with distilled water until the wash water is clear.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 550 nm to quantify the biofilm.

Protocol 3: Pyocyanin Quantification Assay in Pseudomonas aeruginosa

Pyocyanin is a blue-green phenazine virulence factor produced by P. aeruginosa under the control of quorum sensing.

Materials:

  • Pseudomonas aeruginosa PAO1

  • Glycerol Alanine (GA) medium

  • This compound

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

  • Inoculate 5 mL of GA medium with the overnight culture to an initial OD600 of 0.05.

  • Add varying concentrations of this compound to the cultures.

  • Incubate the cultures at 37°C for 24 hours with shaking.

  • After incubation, centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing.

  • Transfer the chloroform layer (blue) to a fresh tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase (pink).

  • Measure the absorbance of the top aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration by multiplying the OD520 by 17.072.

Visualizations

QS_Signaling_Pathway cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL Autoinducer AHL_Synthase->AHL synthesis Efflux_Pump Efflux Pump AHL->Efflux_Pump export AHL_ext Extracellular AHL Efflux_Pump->AHL_ext Transcriptional_Regulator Transcriptional Regulator (e.g., LuxR) Gene_Expression Target Gene Expression Transcriptional_Regulator->Gene_Expression activation Virulence Virulence Factors Biofilm Biofilm Formation AHL_ext->Transcriptional_Regulator binding Inhibitor This compound (Hypothetical) Inhibitor->Transcriptional_Regulator inhibition

Caption: General Gram-negative quorum sensing pathway and a potential point of inhibition.

Experimental_Workflow start Start: Hypothesis This compound as a QSI primary_screen Primary Screening (e.g., Violacein Inhibition Assay) start->primary_screen mic_test Toxicity Assessment (MIC Determination) primary_screen->mic_test secondary_screen Secondary Screening (Biofilm & Virulence Factor Assays) mic_test->secondary_screen mechanism_study Mechanism of Action Studies (e.g., Reporter Gene Assays) secondary_screen->mechanism_study conclusion Conclusion: Efficacy of this compound as a QSI mechanism_study->conclusion

Caption: Experimental workflow for evaluating a potential quorum sensing inhibitor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylphenazin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Methylphenazin-1-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Wohl-Aue reaction, a common method for phenazine synthesis.

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Wohl-Aue synthesis of phenazines are a known issue.[1] Several factors can contribute to this, including side reactions, suboptimal reaction conditions, and reactant purity. Here are key areas to investigate:

  • Side Reactions: The Wohl-Aue reaction can suffer from unproductive side reactions.[1] One common issue is the formation of regioisomers. To mitigate this, ensure precise temperature control and consider using a more selective catalyst if applicable.

  • Reactant Purity: The purity of the starting materials, particularly the substituted aniline and nitroarene, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure all reactants are of high purity and are properly stored.

  • Reaction Conditions: Temperature, reaction time, and the choice of base are critical parameters. Overheating can lead to decomposition, while insufficient heating can result in an incomplete reaction. A systematic optimization of these parameters is recommended.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and intermediates, which can significantly reduce the yield.

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I increase the selectivity of the reaction?

A2: The formation of multiple products, often isomers, is a challenge in phenazine synthesis. Here are some strategies to enhance selectivity:

  • Protecting Groups: Consider the use of protecting groups on one of the reactants to direct the reaction towards the desired product. This adds extra steps to the synthesis but can significantly improve selectivity.

  • Catalyst Selection: While the traditional Wohl-Aue reaction is base-promoted, modern variations may employ metal catalysts. Researching and screening different catalysts could lead to improved regioselectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents, from polar aprotic to nonpolar, may help in favoring the formation of the desired isomer.

Q3: What is the best method for purifying the crude this compound product?

A3: Purification of phenazine derivatives typically involves chromatographic techniques. Due to the aromatic and often colored nature of these compounds, column chromatography is highly effective.

  • Column Chromatography: A silica gel column is commonly used. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often successful in separating the desired product from impurities.

  • Recrystallization: If the product is a solid and of sufficient purity after column chromatography, recrystallization can be used for further purification.[2] The choice of solvent for recrystallization will depend on the solubility of the compound.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical but representative data for the optimization of the Wohl-Aue synthesis of a substituted 1-hydroxyphenazine, illustrating the impact of different parameters on the reaction yield.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1KOHToluene1202415
2NaOHToluene1202412
3K₂CO₃Toluene1202410
4KOHDMF1202420
5KOHDMSO1202425
6KOHDMSO1002418
7KOHDMSO1402422 (decomposition observed)
8KOHDMSO1201218
9KOHDMSO1203626

Experimental Protocols

1. Synthesis of 1-Methoxy-8-methylphenazine via Wohl-Aue Reaction

This protocol is adapted from general procedures for the Wohl-Aue synthesis of substituted phenazines.[1]

Materials:

  • 4-Methyl-2-nitroanisole

  • o-Toluidine

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-methyl-2-nitroanisole (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (3.0 eq).

  • Add o-toluidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., nitrogen) and stir for 36 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methoxy-8-methylphenazine.

2. Demethylation to this compound

This protocol describes the cleavage of the methyl ether to yield the final product.

Materials:

  • 1-Methoxy-8-methylphenazine

  • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methoxy-8-methylphenazine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add boron tribromide solution (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow start Start: Reactants wohl_aue Wohl-Aue Reaction (4-Methyl-2-nitroanisole + o-Toluidine) start->wohl_aue workup1 Aqueous Workup & Extraction wohl_aue->workup1 purification1 Column Chromatography (Silica Gel) workup1->purification1 intermediate 1-Methoxy-8-methylphenazine purification1->intermediate demethylation Demethylation (BBr3) intermediate->demethylation workup2 Quenching & Aqueous Workup demethylation->workup2 purification2 Column Chromatography (Silica Gel) workup2->purification2 product Final Product: This compound purification2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide low_yield Low Yield Observed check_purity Check Reactant Purity low_yield->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) low_yield->optimize_conditions inert_atmosphere Ensure Inert Atmosphere low_yield->inert_atmosphere side_reactions Investigate Side Reactions low_yield->side_reactions impure_reactants Impure Reactants? check_purity->impure_reactants suboptimal_conditions Suboptimal Conditions? optimize_conditions->suboptimal_conditions oxidation Potential Oxidation? inert_atmosphere->oxidation isomer_formation Isomer Formation? side_reactions->isomer_formation purify_reactants Purify/Replace Reactants impure_reactants->purify_reactants Yes systematic_optimization Perform Systematic Optimization suboptimal_conditions->systematic_optimization Yes improve_inertness Improve Inert Atmosphere Setup oxidation->improve_inertness Yes modify_selectivity Modify for Selectivity (e.g., Protecting Groups) isomer_formation->modify_selectivity Yes

Caption: Troubleshooting logic for addressing low yield in phenazine synthesis.

References

Overcoming solubility issues with 8-Methylphenazin-1-ol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Methylphenazin-1-ol in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, phenazine derivatives as a class of compounds generally exhibit poor aqueous solubility, especially in neutral and acidic conditions.[1] They are typically more soluble in organic solvents.[2] Due to its hydrophobic phenazine core, this compound is expected to be sparingly soluble in water and aqueous buffers.

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

A2: For phenazine-type compounds, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[3] Ethanol and methanol can also be effective solvents for phenazines.[1][2] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous assay buffer.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

A3: The concentration of organic solvents should be minimized in biological assays as they can have physiological effects.[3] For most cell-based assays, the final concentration of DMSO or DMF should generally be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity. A solvent toxicity control should always be included in your experimental design.

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH modification can be an effective strategy for compounds with ionizable groups.[4] Phenazines can have higher solubility in basic conditions.[1] Since this compound has a hydroxyl group, its solubility may increase at higher pH values where it can be deprotonated. It is advisable to determine the pKa of the compound and test a range of pH values for your assay buffer, ensuring the pH is compatible with your experimental system.

Troubleshooting Guide: Overcoming Solubility Issues in Assays

If you are observing precipitation of this compound in your assay, consider the following troubleshooting steps.

Initial Solubility Assessment

Before proceeding with your main experiment, it is crucial to perform a preliminary solubility test. A suggested workflow is outlined below.

G cluster_0 Solubility Assessment Workflow A Weigh a small amount of This compound B Add a known volume of organic solvent (e.g., DMSO) A->B C Vortex and sonicate to prepare a high-concentration stock solution B->C D Visually inspect for undissolved particles C->D E Serially dilute stock solution into aqueous assay buffer D->E If fully dissolved F Incubate at experimental temperature E->F G Observe for precipitation (visual inspection, light scattering) F->G H Determine approximate solubility limit G->H

Caption: A general workflow for assessing the solubility of this compound.

Strategies for Enhancing Solubility

If the solubility of this compound in your aqueous assay buffer is insufficient, several strategies can be employed. The choice of method will depend on the specific requirements of your assay.

G cluster_0 Troubleshooting Flowchart for Solubility Issues A Solubility Issue Identified (Precipitation in Assay) B Is pH modification compatible with the assay? A->B C Adjust buffer pH (test basic conditions) B->C Yes D Can a co-solvent be used? B->D No I Re-evaluate solubility C->I E Add a water-miscible co-solvent (e.g., ethanol) D->E Yes F Is a surfactant permissible? D->F No E->I G Incorporate a non-ionic surfactant (e.g., Tween-20) F->G Yes H Consider cyclodextrin complexation F->H No G->I H->I J Proceed with Assay I->J Issue Resolved K Consult further formulation strategies I->K Issue Persists

Caption: A decision-making flowchart for troubleshooting solubility problems.

Data on Solubility Enhancement Techniques

The following table summarizes common approaches to improve the solubility of poorly water-soluble compounds like this compound.

Technique Principle Advantages Considerations
pH Adjustment Increases the ionization of a compound, which is generally more soluble than the neutral form.[4]Simple to implement if the compound has ionizable groups.The required pH must be compatible with the assay components and biological system.
Co-solvents A water-miscible organic solvent is added to the aqueous solution to increase the solubility of a hydrophobic compound.[4][5]Effective for many compounds; a variety of co-solvents can be tested.The co-solvent may affect the activity of enzymes or cells in the assay. A solvent control is essential.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[4][5]Can significantly increase solubility at concentrations above the critical micelle concentration (CMC).Surfactants can interfere with certain assays, particularly those involving proteins or membranes.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[4]Generally have low toxicity and can be effective at low concentrations.The complexation is a reversible equilibrium, and the choice of cyclodextrin type is important.
Particle Size Reduction Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[4][6]Can improve the rate of dissolution.May not increase the equilibrium solubility. Requires specialized equipment like sonicators or homogenizers.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh 1-5 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Evaluating Co-solvents
  • Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare a series of aqueous assay buffers containing different concentrations of a co-solvent (e.g., ethanol, propylene glycol) ranging from 1% to 20% (v/v).

  • Add a small volume of the this compound stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Include a control where the stock solution is added to the assay buffer without any co-solvent.

  • Vortex each solution briefly.

  • Incubate the solutions at the intended experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, measure the absorbance or light scattering of the solutions using a spectrophotometer. A decrease in absorbance or an increase in scattering may indicate precipitation.

  • Determine the lowest concentration of the co-solvent that maintains the solubility of this compound at the desired working concentration.

  • Perform a control experiment to ensure that the selected co-solvent concentration does not adversely affect your assay.

References

Technical Support Center: Stabilizing 8-Methylphenazin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 8-Methylphenazin-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound during long-term storage?

A1: Based on the chemical properties of related phenolic and phenazine compounds, the primary factors contributing to the degradation of this compound are exposure to light, heat, and oxygen.[1] Phenolic compounds are susceptible to oxidation, which can be accelerated by these environmental factors.

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. It is recommended to store the compound in a dry, well-ventilated area at a controlled, cool temperature, ideally refrigerated (2-8 °C). For extended storage, storage at -20°C or -80°C may be considered. The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and minimize oxidative degradation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation of this compound may be indicated by a visible change in color, such as darkening from a yellow or red hue to a brownish color. The appearance of insoluble particulates in a previously clear solution can also signify degradation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new impurity peaks or a decrease in the main peak area of the active compound.

Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?

A4: While specific studies on this compound are limited, the use of antioxidants or chelating agents can be explored to mitigate degradation in solutions. For phenolic compounds, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be effective. Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation reactions. However, the compatibility and potential interference of these additives with downstream experiments must be carefully evaluated.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected color change (darkening) of the solid compound. 1. Exposure to light (photodegradation). 2. Exposure to air (oxidation). 3. Elevated storage temperature.1. Store the compound in an amber or opaque vial. 2. Ensure the container is tightly sealed and consider flushing with an inert gas (argon or nitrogen) before sealing. 3. Store at recommended low temperatures (2-8 °C or colder).
Precipitate forms in a solution of this compound that was previously clear. 1. Degradation product(s) with lower solubility have formed. 2. The concentration of the compound exceeds its solubility at the storage temperature.1. Confirm degradation using an analytical method like HPLC. If degradation has occurred, the sample may not be suitable for use. 2. Before storing solutions at low temperatures, confirm the solubility of this compound in the chosen solvent at that temperature. If necessary, store at a lower concentration.
Loss of biological activity or inconsistent experimental results. 1. Degradation of the compound leading to a lower effective concentration. 2. Formation of degradation products that may interfere with the assay.1. Re-evaluate the purity of the stored compound using a validated analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, use a fresh, un-degraded sample for experiments. 3. Review and optimize storage and handling procedures to prevent future degradation.
Difficulty in dissolving the compound after long-term storage. 1. The compound may have absorbed moisture, leading to clumping. 2. Potential polymerization or formation of less soluble degradation products.1. Ensure the compound is stored in a desiccated environment. If moisture absorption is suspected, the material can be dried under vacuum. 2. Attempt dissolution using sonication or gentle warming. If the compound remains insoluble, it may be degraded and should be analyzed for purity.

Quantitative Data Summary

The following table summarizes the recommended conditions for long-term stability testing of this compound, based on ICH guidelines for pharmaceutical substances.

Parameter Long-Term Storage Accelerated Storage Intermediate Storage
Temperature 25°C ± 2°C or 30°C ± 2°C40°C ± 2°C30°C ± 2°C
Relative Humidity 60% RH ± 5% RH or 65% RH ± 5% RH75% RH ± 5% RH65% RH ± 5% RH
Testing Frequency Every 3 months for the first year, every 6 months for the second year, and annually thereafter.A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).A minimum of four time points, including initial and final (e.g., 0, 6, 9, and 12 months).

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To investigate the degradation behavior of this compound under various stress conditions, including acid and base hydrolysis, oxidation, and photolytic and thermal stress.

2. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Calibrated pH meter

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed by HPLC, repeat the experiment with 1 N HCl and/or gentle heating (e.g., 60°C).

    • Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N NaOH and/or gentle heating.

    • Neutralize the solution with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC.

  • Photolytic Degradation:

    • Expose a thin layer of solid this compound and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 60°C for 48 hours.

    • Allow the sample to cool to room temperature and then prepare a solution for HPLC analysis.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

  • The method should be capable of separating the intact this compound from all degradation products.

  • Peak purity analysis of the parent drug peak should be performed to ensure no co-eluting degradants.

  • Characterize the major degradation products using LC-MS/MS to elucidate their structures.

Mandatory Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products Acid_Base Acid/Base Hydrolysis Ring_Opened Ring-Opened Products Acid_Base->Ring_Opened Oxidation Oxidation (H₂O₂) Hydroxylated Hydroxylated Phenazines Oxidation->Hydroxylated Light Photodegradation Polymerized Polymerized Products Light->Polymerized Compound This compound Compound->Hydroxylated Oxidation Compound->Ring_Opened Hydrolysis Compound->Polymerized Photodegradation

Caption: Proposed degradation pathway for this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution of this compound Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Stock_Solution->Stress_Conditions HPLC_Analysis HPLC Analysis of Stressed Samples Stress_Conditions->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Degradant_ID Degradant Identification (LC-MS/MS) Peak_Purity->Degradant_ID Stability_Profile Establish Stability Profile Degradant_ID->Stability_Profile Method_Validation Validate Stability-Indicating Method Degradant_ID->Method_Validation

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting 8-Methylphenazin-1-ol purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Methylphenazin-1-ol by chromatography. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during the isolation and purification of this and similar phenazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the chromatographic purification of this compound, offering potential causes and solutions.

1. Poor Separation or Co-elution of Impurities

  • Question: My this compound is not separating from impurities, resulting in broad peaks or co-elution. What can I do?

  • Answer: Poor separation can stem from several factors related to your chromatographic conditions. Consider the following adjustments:

    • Optimize the Mobile Phase: The polarity of your solvent system is critical. If your compound elutes too quickly with impurities, decrease the polarity of the mobile phase. Conversely, if it is retained too strongly, a gradual increase in polarity may be necessary. Experiment with different solvent gradients.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, the issue may lie with the stationary phase. Silica gel is commonly used for phenazine derivatives, but other options like alumina or reverse-phase media could offer different selectivity.

    • Adjust the Flow Rate: A slower flow rate can enhance resolution by allowing more time for equilibrium between the stationary and mobile phases.[1]

    • Sample Loading: Overloading the column is a frequent cause of poor separation.[2] Ensure you are not exceeding the column's capacity. As a general rule, the sample load should be 1-5% of the stationary phase weight.

2. Low Yield of this compound

  • Question: After chromatography, the recovery of my target compound is significantly lower than expected. What are the possible reasons?

  • Answer: Low yield can be attributed to several factors, from sample preparation to the stability of the compound itself.

    • Irreversible Adsorption: Phenazine compounds can sometimes bind irreversibly to the stationary phase, particularly if it is too acidic or basic. Pre-treating your silica gel with a small amount of a modifying agent, such as triethylamine for basic compounds, can help mitigate this.

    • Compound Instability: Phenazines can be sensitive to light and pH.[3] Ensure your purification is performed away from direct light and that the pH of your mobile phase is appropriate to maintain the stability of this compound.

    • Improper Fraction Collection: Your target compound may be eluting in fractions you are not collecting. Use thin-layer chromatography (TLC) to analyze all fractions to ensure you have captured the entire product peak.[2]

3. Tailing or Asymmetric Peaks in the Chromatogram

  • Question: My this compound is producing tailing peaks. How can I improve the peak shape?

  • Answer: Peak tailing is often a sign of undesirable interactions between the compound and the stationary phase.

    • Acidic or Basic Nature of the Compound: The hydroxyl group in this compound can interact strongly with the silanol groups on silica gel, leading to tailing. Adding a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, can improve peak symmetry.

    • Column Packing: A poorly packed column can lead to channeling and distorted peak shapes.[2] Ensure your column is packed uniformly.

4. Compound Appears to be Decomposing on the Column

  • Question: I am observing new spots on my TLC analysis of the collected fractions, suggesting my compound is degrading during purification. What can I do?

  • Answer: Degradation on the column is a serious issue that can be addressed by considering the following:

    • Stationary Phase Activity: The silica gel itself can sometimes be too "active" and catalyze degradation. Deactivating the silica gel by adding a small percentage of water may help.

    • Exposure Time: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation.

    • Temperature: Perform the chromatography at room temperature unless the compound is known to be thermally labile.

Quantitative Data Summary

The following table summarizes typical starting parameters for column chromatography of phenazine derivatives. These should be optimized for the specific separation of this compound.

ParameterTypical Value/RangeNotes
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard choice for many organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase the polarity.
Gradient Isocratic or Step-GradientA step-gradient can be effective for separating compounds with different polarities.
Flow Rate 1-2 mL/min (for a small lab-scale column)Adjust based on column dimensions and particle size.[1]
Sample Load 1-5% of silica gel weightOverloading can lead to poor separation.[2]
Detection UV light (254 nm and/or 365 nm) or TLC stainingPhenazines are often colored, which aids in visual tracking.

Experimental Protocols

Protocol: Flash Column Chromatography for the Purification of this compound

  • Column Preparation:

    • Select an appropriately sized glass column and ensure it is clean and dry.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[2]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.[2]

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient.

    • Monitor the elution of your compound using TLC analysis of the collected fractions.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

G cluster_solutions Troubleshooting Steps start Start Purification issue Problem Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes low_yield Low Yield issue->low_yield Yes peak_tail Peak Tailing issue->peak_tail Yes success Successful Purification issue->success No sol_sep Optimize Mobile Phase Change Stationary Phase Reduce Sample Load poor_sep->sol_sep sol_yield Check for Irreversible Adsorption Protect from Light/pH changes Analyze All Fractions low_yield->sol_yield sol_tail Add Mobile Phase Modifier Repack Column peak_tail->sol_tail sol_sep->issue sol_yield->issue sol_tail->issue

Caption: Troubleshooting workflow for this compound purification.

G cluster_causes Potential Causes issue Purification Issue cause_mobile_phase Incorrect Mobile Phase Polarity issue->cause_mobile_phase cause_stationary_phase Inappropriate Stationary Phase issue->cause_stationary_phase cause_overload Column Overloading issue->cause_overload cause_adsorption Irreversible Adsorption issue->cause_adsorption cause_instability Compound Instability (Light/pH) issue->cause_instability cause_packing Poor Column Packing issue->cause_packing cause_mobile_phase->issue leads to Poor Separation cause_stationary_phase->issue leads to Poor Separation cause_overload->issue leads to Poor Separation cause_adsorption->issue leads to Low Yield cause_instability->issue leads to Low Yield cause_packing->issue leads to Peak Tailing

Caption: Logical relationships between purification issues and their causes.

References

Minimizing degradation of 8-Methylphenazin-1-ol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 8-Methylphenazin-1-ol during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound during extraction?

A1: this compound, a phenolic and phenazine compound, is susceptible to degradation due to several factors:

  • pH: Like other phenazines, its stability is pH-dependent. Acidic or alkaline conditions can promote hydrolysis or oxidative degradation. For instance, the related compound pyocyanin shows color changes and degradation depending on the pH.

  • Oxidation: The phenazine ring is redox-active, and the phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, metal ions (like ferrous iron), and light.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Temperature: High temperatures can accelerate the rate of degradation reactions. While some extraction methods use elevated temperatures to increase efficiency, this can be detrimental to the stability of thermolabile compounds like many phenolics.

  • Enzymatic Activity: If extracting from a biological source, endogenous enzymes like polyphenol oxidase can contribute to degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can often be observed by a color change in the extract. Phenazine compounds are typically colored, and alterations to their chemical structure due to degradation will likely change their light-absorbing properties. For example, pyocyanin is blue at neutral or basic pH but turns red under acidic conditions, and its degradation can lead to a loss of color. Any unexpected color shift or fading during your extraction process may indicate degradation.

Q3: What is the expected color of a pure this compound extract?

A3: The color of a pure this compound extract can vary depending on the solvent and the pH of the solution. Phenazines are known for their vibrant colors. For comparison, pyocyanin (1-hydroxy-5-methylphenazine) is blue. Given the structural similarity, a pure, undegraded extract of this compound is expected to be colored. It is advisable to establish a reference standard of the pure compound to visually assess the quality of your extracts.

Q4: Can I store my this compound extract? If so, under what conditions?

A4: Yes, but proper storage is crucial to prevent degradation. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[2] To minimize oxidation, it is best to store the extract under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials to protect it from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound Degradation during extraction: Exposure to harsh pH, high temperature, light, or oxygen.Optimize extraction parameters: use a neutral pH buffer, maintain low temperatures (e.g., use an ice bath), work in a dark or low-light environment, and deaerate solvents. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.
Incomplete extraction: The chosen solvent may not be optimal for this compound.Screen a variety of solvents with different polarities (e.g., ethyl acetate, chloroform, methanol, acetonitrile). A mixture of solvents, such as ethanol/water, can sometimes improve extraction efficiency for phenolic compounds.
Extract changes color during or after extraction pH shift: The pH of the extract may have changed, leading to a change in the protonation state of the molecule.Buffer the extraction solvent to maintain a stable pH. Measure the pH of your extract before and after the procedure.
Oxidative degradation: The compound is oxidizing due to exposure to air or metal ions.Purge solvents with an inert gas (nitrogen or argon) before use. Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Formation of unknown peaks in analytical chromatography (e.g., HPLC) Degradation products: The unknown peaks are likely degradation products of this compound.Compare the chromatogram of a fresh extract with one that has been stored or subjected to stress conditions (e.g., heat, light) to identify potential degradation peaks. Use a stability-indicating analytical method to resolve the parent compound from its degradants.

Experimental Protocols

Protocol 1: Solvent Extraction under Controlled Conditions

This protocol is designed to minimize degradation by controlling key environmental factors.

  • Sample Preparation: Homogenize the source material (e.g., bacterial culture, plant tissue) in a suitable buffer at a neutral pH (e.g., phosphate-buffered saline, pH 7.4). Perform this step on an ice bath to maintain a low temperature.

  • Solvent Addition: Add an equal volume of a pre-chilled, deaerated extraction solvent (e.g., ethyl acetate or chloroform). To deaerate the solvent, bubble nitrogen or argon gas through it for 15-20 minutes prior to use.

  • Extraction: Agitate the mixture gently on a shaker or by manual inversion for 30-60 minutes at 4°C in a cold room or on an ice bath. Protect the mixture from light by wrapping the extraction vessel in aluminum foil.

  • Phase Separation: Centrifuge the mixture at a low temperature (4°C) to separate the organic and aqueous phases.

  • Collection: Carefully collect the organic phase containing the extracted this compound.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., 30-40°C).

  • Reconstitution and Storage: Reconstitute the dried extract in a suitable solvent for analysis and store it at -20°C or below in an amber vial under an inert atmosphere.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

SPE can be used as a subsequent step to solvent extraction for further purification and to minimize exposure to harsh conditions.

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

  • Sample Loading: Load the crude extract (dissolved in a solvent compatible with the SPE cartridge) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Storage: Evaporate the elution solvent under a stream of nitrogen and store the purified compound as described in Protocol 1.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_final_steps Final Steps start Source Material homogenize Homogenize in Neutral Buffer (on ice) start->homogenize add_solvent Add Pre-chilled, Deaerated Solvent homogenize->add_solvent extract Agitate at 4°C (in the dark) add_solvent->extract centrifuge Centrifuge at 4°C extract->centrifuge collect Collect Organic Phase centrifuge->collect evaporate Evaporate Solvent (low temperature) collect->evaporate store Store at -20°C or below (dark, inert atmosphere) evaporate->store

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathway cluster_factors Degradation Factors main_compound This compound degradation_products Degradation Products (e.g., oxidized forms, hydrolyzed products) main_compound->degradation_products Degradation pH Inappropriate pH pH->degradation_products oxygen Oxygen (Oxidation) oxygen->degradation_products light Light (Photodegradation) light->degradation_products temperature High Temperature temperature->degradation_products

Caption: Factors leading to the degradation of this compound.

Quantitative Data Summary

Condition Observation for Pyocyanin Implication for this compound Reference
Temperature Stable for 12 days at 25°C, but only for 1 day at 70°C.Extraction and storage at elevated temperatures should be avoided to prevent rapid degradation.
pH Exhibits a color change from blue to red in acidic conditions (pH < 4.9), indicating a change in its chemical structure.The pH of the extraction solvent and final extract should be controlled, preferably around neutral, to maintain stability.
Presence of Ferrous Iron Degradation increased to 60% in the presence of ferrous iron compared to 20% without it under anaerobic conditions.The presence of metal ions can significantly accelerate degradation; using chelating agents like EDTA may be beneficial.[1]

References

Technical Support Center: Enhancing the Bioavailability of 8-Methylphenazin-1-ol and Related Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 8-Methylphenazin-1-ol (referred to herein as Compound P for illustrative purposes) and other poorly soluble phenazine derivatives. Due to the limited publicly available data on this compound, the following guidance is based on established principles for improving the bioavailability of poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability for Compound P in our preclinical studies. What are the likely causes?

A1: Low oral bioavailability for a poorly soluble compound like Compound P is often multifactorial. The primary causes typically include:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[1][2][3]

  • Slow Dissolution Rate: Even if soluble, the rate at which the drug dissolves can be a limiting factor for absorption.[1][4]

  • High First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before reaching systemic circulation.[5]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[6]

Q2: What are the initial steps we should take to improve the solubility of Compound P?

A2: A logical first step is to explore simple formulation strategies to enhance solubility. These can include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[7]

  • Co-solvents: The use of co-solvents, which are mixtures of miscible solvents, can alter the polarity of the vehicle and improve the solubility of nonpolar molecules.[7]

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1][5]

  • Complexation: Utilizing complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[2][8]

Q3: Our initial formulation attempts with co-solvents and surfactants have not sufficiently improved bioavailability. What advanced formulation strategies should we consider?

A3: For challenging compounds like many phenazine derivatives, more advanced formulation approaches are often necessary. Key strategies include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1][4][9][10] This can lead to the drug being in an amorphous state, which has a higher solubility and dissolution rate compared to the crystalline form.[1][9]

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area available for dissolution, leading to faster dissolution and improved absorption.[2][7][11][12] This includes nanosuspensions and lipid-based nanocarriers.

  • Permeation Enhancers: These compounds can be included in the formulation to transiently and reversibly increase the permeability of the intestinal epithelium, facilitating drug absorption.[13][14][15][16]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Increased Solubility in Formulation
Potential Cause Troubleshooting Step Expected Outcome
Recrystallization of the amorphous drug in the solid dispersion. Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.The absence of a melting endotherm in DSC and the lack of sharp peaks in XRPD confirm the amorphous nature.
Poor wettability of the drug particles. Incorporate a wetting agent or surfactant into the formulation.Improved dissolution profile due to better contact between the drug particles and the dissolution medium.
Inadequate polymer carrier in the solid dispersion. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) at various drug-to-polymer ratios.[10]Identification of a polymer that effectively inhibits drug crystallization and promotes rapid dissolution.
Issue 2: Inconsistent Bioavailability Across Batches
Potential Cause Troubleshooting Step Expected Outcome
Variability in particle size distribution. Implement stringent particle size analysis (e.g., laser diffraction) for each batch of the drug substance and the final formulation.Consistent particle size distribution across batches, leading to more reproducible dissolution and bioavailability.
Polymorphism of the drug substance. Use techniques like DSC and XRPD to characterize the crystalline form of the drug in each batch.Confirmation of a consistent polymorphic form, which is crucial as different polymorphs can have different solubilities and dissolution rates.
Inhomogeneous mixing during formulation preparation. Optimize the mixing process (e.g., blending time, speed) and validate the homogeneity of the final blend.Uniform drug content throughout the batch, resulting in consistent dosage and bioavailability.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Aqueous Solubility of Compound P

Formulation ApproachComponentsSolubility of Compound P (µg/mL)Fold Increase in Solubility
Unformulated Compound P-0.51
pH AdjustmentpH 2.0 Buffer2.34.6
Co-solvent20% Ethanol in Water5.110.2
Micellar Solution2% Tween® 80 in Water15.831.6
Solid Dispersion1:5 Compound P:PVP K3045.290.4
Nanosuspension-68.9137.8

Table 2: Pharmacokinetic Parameters of Compound P in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension1055 ± 124.0350 ± 75100
Solid Dispersion in HPMC10210 ± 452.01450 ± 210414
Nanosuspension10350 ± 601.52500 ± 320714

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of Compound P and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the wall of the flask.

  • Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently mill it into a powder using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the resulting solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRPD.

Protocol 2: In Vitro Dissolution Testing
  • Medium Preparation: Prepare 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) as the dissolution medium.

  • Apparatus Setup: Set up a USP dissolution apparatus II (paddle method) and maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle speed to 75 RPM.

  • Sample Introduction: Introduce a precisely weighed amount of the formulation (equivalent to 10 mg of Compound P) into each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of Compound P in each sample using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate the dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A Compound P (Poorly Soluble) B Formulation Strategy Selection (Solid Dispersion, Nanosuspension, etc.) A->B C Excipient Compatibility Studies B->C D Prototype Formulation Preparation C->D E Solubility Assessment D->E F Dissolution Testing D->F G Solid-State Characterization (DSC, XRPD) D->G H Particle Size Analysis D->H I Animal Model Selection D->I F->I J Pharmacokinetic Study I->J K Data Analysis (Cmax, Tmax, AUC) J->K L Bioavailability Assessment K->L

Caption: Workflow for enhancing the bioavailability of Compound P.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Drug_Formulation Drug Formulation (e.g., Solid Dispersion) Dissolution Dissolution Drug_Formulation->Dissolution Drug_in_Solution Drug in Solution Dissolution->Drug_in_Solution Absorption Passive Diffusion Drug_in_Solution->Absorption Drug_in_Enterocyte Drug in Enterocyte Absorption->Drug_in_Enterocyte Efflux P-gp Efflux Efflux->Drug_in_Solution Drug_in_Enterocyte->Efflux Portal_Vein Portal Vein Drug_in_Enterocyte->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation

Caption: Factors affecting the oral bioavailability of a drug.

References

Resolving inconsistencies in 8-Methylphenazin-1-ol bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Methylphenazin-1-ol bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common inconsistencies encountered during the experimental evaluation of this phenazine compound.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

This compound belongs to the phenazine class of heterocyclic compounds, which are known for a broad spectrum of biological activities. While specific data for this compound is limited, related phenazine compounds have demonstrated significant antibacterial, antifungal, and anticancer properties. The bioactivity is often attributed to the ability of the phenazine ring to undergo redox cycling, leading to the production of reactive oxygen species (ROS) and interference with cellular respiration.

Q2: Why am I observing significant variability in Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain?

Inconsistencies in MIC values for phenazine compounds can arise from several experimental factors. The pH of the culture medium can influence the protonation state and solubility of the compound, affecting its uptake by bacterial cells.[1] Additionally, the growth phase of the bacteria at the time of inoculation and the formation of biofilms can lead to variations in susceptibility. Some bacteria may also possess efflux pumps that actively remove the compound from the cell, contributing to resistance.[1]

Q3: My antifungal assays with this compound show conflicting results between different fungal species. Is this expected?

Yes, it is common to observe species-dependent differences in susceptibility to phenazine compounds. The efficacy of phenazines can be influenced by the specific metabolic pathways present in the fungus. For instance, the carboxyl group in some phenazines is crucial for their antifungal activity against certain species.[2] Furthermore, some fungi may have mechanisms to detoxify the compound or prevent its entry into the cell.

Q4: I am having difficulty obtaining reproducible IC50 values in my anticancer assays. What could be the cause?

The anticancer activity of phenazines is often linked to their ability to induce apoptosis and interfere with DNA synthesis.[3][4] Inconsistencies in IC50 values can be due to differences in cell lines, cell density at the time of treatment, and variations in cell culture media. The metabolic state of the cancer cells can also play a role, as rapidly proliferating cells may be more susceptible to agents that interfere with respiration and generate ROS.[5]

Troubleshooting Guides

Inconsistent Antibacterial Assay Results

If you are experiencing variability in your antibacterial assays with this compound, consider the following troubleshooting steps:

  • Standardize Inoculum Preparation: Ensure that the bacterial culture is in the same growth phase (e.g., mid-logarithmic phase) for every experiment.

  • Control Media pH: Buffer the growth medium to a consistent pH, as pH can affect the activity of phenazine compounds.[1]

  • Assess for Biofilm Formation: Use assays that can differentiate between planktonic and biofilm growth, as bacteria in biofilms are often more resistant to antimicrobial agents.

  • Consider Solubility: Ensure that this compound is fully dissolved in the assay medium. The use of a small amount of a suitable solvent like DMSO may be necessary, with appropriate solvent controls included.

G cluster_0 Pre-Assay Standardization cluster_1 Assay Execution cluster_2 Data Analysis & Follow-up Standardize Inoculum Standardize Inoculum Perform MIC Assay Perform MIC Assay Standardize Inoculum->Perform MIC Assay Control Media pH Control Media pH Control Media pH->Perform MIC Assay Check Compound Solubility Check Compound Solubility Check Compound Solubility->Perform MIC Assay Analyze Results Analyze Results Perform MIC Assay->Analyze Results Include Solvent Control Include Solvent Control Include Solvent Control->Perform MIC Assay Assess Biofilm Formation Assess Biofilm Formation Analyze Results->Assess Biofilm Formation If inconsistent Investigate Efflux Pumps Investigate Efflux Pumps Analyze Results->Investigate Efflux Pumps If inconsistent

Caption: Troubleshooting workflow for inconsistent antibacterial assays.

Variable Antifungal Susceptibility Testing

For resolving inconsistencies in antifungal assays, follow these guidelines:

  • Verify Fungal Strain Identity: Ensure the purity and correct identification of the fungal strains being tested.

  • Standardize Spore/Conidia Concentration: Use a standardized concentration of fungal spores or conidia for inoculation to ensure uniformity.

  • Consider Medium Composition: The composition of the growth medium can affect fungal growth and susceptibility to antifungal agents. Use a well-defined and consistent medium.

  • Incubation Conditions: Maintain consistent temperature, humidity, and light conditions during incubation, as these can influence fungal growth and metabolism.

Challenges in Anticancer Activity Assessment

To improve the reproducibility of in vitro anticancer assays, consider the following:

  • Cell Line Authentication: Regularly authenticate your cancer cell lines to avoid cross-contamination or misidentification.

  • Control for Cell Density Effects: Seed cells at a consistent density and allow them to attach and resume growth before adding the test compound.

  • Monitor for Solvent Effects: If using a solvent to dissolve this compound, ensure the final concentration in the assay does not affect cell viability and include a solvent control.

  • Assess Mechanism of Action: To understand variability, consider assays that measure apoptosis, cell cycle arrest, or ROS production to elucidate the compound's mechanism of action.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress ROS Production ROS Production Mitochondrial Stress->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for phenazine-induced apoptosis.

Data Presentation

The following tables summarize representative quantitative data for various phenazine compounds to provide a reference for expected bioactivity ranges.

Table 1: Antibacterial Activity of Selected Phenazine Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Bacillus subtilis1.56[5]
PyocyaninStaphylococcus aureus6.25[5]
Halogenated Phenazine 1MRSA0.003–0.78 µM[5]
Halogenated Phenazine 29MRSA0.10–0.39 µM[6]

Table 2: Antifungal Activity of Phenazine-1-carboxylic Acid (PCA)

Fungal SpeciesEC50 (µg/mL)Reference
Pestalotiopsis kenyana2.32[7][8]
Botrytis cinerea3.12[9]

Table 3: Anticancer Activity of Selected Phenazine Derivatives

CompoundCell LineIC50 (µM)Reference
2-chloro-N-(phenazin-2-yl)benzamideK562 (leukemia)Comparable to cisplatin[3]
Phenazine Cation 2²⁺MCF7 (breast cancer)15[10]
Phenazine Cation 2²⁺A2780 (ovarian cancer)0.39 (with light activation)[10]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate growth medium.

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in medium without the compound) and a negative control (medium only). If a solvent is used, include a solvent control.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Protocol for In Vitro Anticancer IC50 Determination (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with solvent, if applicable).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

References

Technical Support Center: Accurate 8-Methylphenazin-1-ol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 8-Methylphenazin-1-ol. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: For sensitive and specific quantification of this compound, we recommend using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique offers excellent separation and detection capabilities, ensuring accurate measurement even in complex matrices.

Q2: How should I prepare my samples for this compound analysis?

A2: Proper sample preparation is crucial for accurate quantification. A general guideline involves solid-phase extraction (SPE) to remove interfering substances. The specific SPE cartridge and protocol will depend on the sample matrix. It is essential to validate the extraction recovery to ensure quantitative accuracy.

Q3: What are the optimal storage conditions for this compound standards and samples?

A3: this compound standards and samples should be stored at -20°C or lower in tightly sealed, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles, as this can affect the stability of the compound.

Q4: How can I ensure the quality of my calibration standards?

A4: Use a certified reference material for this compound to prepare your stock solution. Calibration standards should be prepared fresh daily by serial dilution of the stock solution in a solvent that is compatible with the mobile phase.

Troubleshooting Guides

HPLC-MS Method Issues
Problem Potential Cause Recommended Solution
High Backpressure Plugged column frit or guard column.[1][2]Backflush the column and guard column. If the pressure remains high, replace the frit or the guard column.[1][2]
Column contamination from sample matrix.[1][2]Develop a more rigorous sample clean-up procedure. Flush the column with a strong solvent.[2]
Precipitation of buffer salts in the mobile phase.Ensure mobile phase components are fully dissolved. Filter the mobile phase before use.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Replace the column. Use a guard column to protect the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Sample overload.Dilute the sample or inject a smaller volume.
No or Low Signal Intensity Incorrect mass spectrometer settings (e.g., wrong m/z).Verify the mass spectrometer is tuned and calibrated. Confirm the correct parent and fragment ion m/z values for this compound.
Analyte degradation.Check sample storage conditions and preparation procedures. Prepare fresh standards and samples.
Leak in the HPLC or MS system.[3]Perform a leak check throughout the system, from the pump to the MS inlet.[3]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.[1]Ensure the pump is delivering a stable flow and the mobile phase is properly mixed and degassed.[1]
Temperature variations.Use a column oven to maintain a constant temperature.
Column aging.Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need to be replaced.
Data Analysis and Quantification Issues
Problem Potential Cause Recommended Solution
Poor Linearity of Calibration Curve Inaccurate standard preparation.Prepare fresh calibration standards and ensure accurate pipetting.
Detector saturation at high concentrations.Extend the calibration range with lower concentration points or dilute high-concentration samples.
Presence of interfering substances.Improve the sample preparation method to remove matrix effects.
High Variability in Replicate Injections Inconsistent injection volume.Check the autosampler for air bubbles and ensure proper syringe washing.
Sample instability in the autosampler.Keep the autosampler tray cooled if the analyte is unstable at room temperature.
Carryover from previous injections.Implement a more rigorous needle wash protocol between injections.

Experimental Protocols

Proposed HPLC-MS Method for this compound Quantification

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a binary pump, degasser, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Parent Ion (Q1): To be determined based on the molecular weight of this compound (211.24 g/mol ). A likely adduct would be [M+H]+, so m/z 212.2.

    • Fragment Ions (Q3): To be determined by infusion of a standard and performing a product ion scan. Hypothetical fragments could be m/z 184.2 (loss of CO) and m/z 169.1 (loss of CH3 and CO).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

Data Presentation

Table 1: Hypothetical MRM Transitions for this compound
AnalyteParent Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)212.2184.220
This compound (Qualifier)212.2169.135
Table 2: Sample Calibration Curve Data
Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,432
50765,987
1001,523,456
5007,543,210

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC MS MS Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: Workflow for this compound Quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Identified (e.g., High Backpressure) Cause1 Plugged Frit/Guard Problem->Cause1 Isolate column Cause2 Column Contamination Problem->Cause2 Review sample prep Cause3 Buffer Precipitation Problem->Cause3 Inspect mobile phase Sol1 Backflush / Replace Cause1->Sol1 Sol2 Column Wash Protocol Cause2->Sol2 Sol3 Filter Mobile Phase Cause3->Sol3 Resolution Resolution Sol1->Resolution Sol2->Resolution Sol3->Resolution

Caption: Troubleshooting Logic for High Backpressure Issues.

References

Validation & Comparative

Comparing the antifungal activity of 8-Methylphenazin-1-ol to other phenazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a perpetual challenge. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have long been recognized for their broad-spectrum antimicrobial properties. This guide provides a comparative overview of the antifungal activity of known phenazines, offering a framework for evaluating the potential of novel derivatives such as 8-Methylphenazin-1-ol.

While specific experimental data on the antifungal activity of this compound is not yet available in published literature, this guide summarizes the known antifungal properties of other well-researched phenazine compounds. By presenting available quantitative data, detailed experimental protocols for antifungal susceptibility testing, and the current understanding of their mechanism of action, we aim to provide a valuable resource for the evaluation of new phenazine derivatives.

Comparative Antifungal Activity of Phenazine Compounds

The antifungal efficacy of phenazines is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of a compound that inhibits visible fungal growth and the lowest concentration that results in fungal death, respectively. The following table summarizes the reported MIC values for several common phenazines against a variety of fungal pathogens.

Phenazine CompoundFungal SpeciesMIC (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Pestalotiopsis kenyana2.32 (EC50)[1][2]
PyocyaninCandida albicans>64[3]
PyocyaninAspergillus fumigatus>64[3]
1-HydroxyphenazineCandida albicansNot specified[3]
1-HydroxyphenazineAspergillus fumigatusNot specified[3]

Note: EC50 (half maximal effective concentration) is reported for PCA against P. kenyana, representing the concentration that inhibits 50% of hyphal growth.

Unraveling the Antifungal Mechanism: A Look at Signaling Pathways

The precise signaling pathways involved in the antifungal action of phenazines are still under investigation. However, a prevailing mechanism suggests that their ability to undergo redox cycling in the presence of oxygen and cellular reducing agents leads to the production of reactive oxygen species (ROS).[4] This oxidative stress can damage vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to fungal cell death.

The proposed mechanism involves the following key steps:

  • Cellular Uptake: Phenazine compounds are taken up by the fungal cell.

  • Redox Cycling: Inside the cell, phenazines accept electrons from cellular reductants (e.g., NADH), forming a radical species. This radical then reacts with molecular oxygen to regenerate the parent phenazine and produce a superoxide anion (O₂⁻).

  • ROS Generation: The superoxide anion can be further converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

  • Oxidative Damage: These ROS induce oxidative stress, leading to lipid peroxidation, protein oxidation, and DNA damage.

  • Cell Death: The accumulation of cellular damage disrupts essential processes and triggers programmed cell death or necrosis.

Phenazine Antifungal Mechanism cluster_fungal_cell Fungal Cell Phenazine Phenazine Phenazine_Radical Phenazine Radical Phenazine->Phenazine_Radical Reduction Reductants Cellular Reductants (e.g., NADH) Reductants->Phenazine_Radical Phenazine_Radical->Phenazine Oxidation Superoxide Superoxide (O₂⁻) Phenazine_Radical->Superoxide O2 O₂ O2->Superoxide ROS Reactive Oxygen Species (H₂O₂, •OH) Superoxide->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Cellular_Components Cellular Components (Lipids, Proteins, DNA) Cellular_Components->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death

Proposed mechanism of antifungal action for phenazine compounds.

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the antifungal activity of novel compounds like this compound and compare them to existing phenazines, a standardized methodology is crucial. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.

Broth Microdilution Assay Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum:

  • Yeast:

    • Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Molds:

    • Grow the mold on potato dextrose agar until sporulation is evident.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C. Incubation times vary depending on the fungal species (e.g., 24-48 hours for Candida spp., 48-96 hours for molds).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for yeasts and complete inhibition for molds) compared to the growth control.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (Yeast or Mold) B Prepare Fungal Inoculum (0.5 McFarland for Yeast) A->B E Inoculate Plate with Fungal Suspension B->E C Prepare Stock Solution of Phenazine Compound D Serial Dilution of Phenazine in 96-Well Plate C->D D->E F Incubate at 35°C E->F G Visually or Spectrophotometrically Read Plates F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Workflow for determining the MIC of a phenazine compound.

Conclusion

The existing body of research strongly supports the potential of phenazine compounds as a valuable source of antifungal agents. While data for this compound is currently lacking, the established methodologies for antifungal susceptibility testing and the growing understanding of their mechanism of action provide a clear path forward for its evaluation. By systematically applying these protocols, researchers can effectively characterize the antifungal profile of this compound and other novel phenazine derivatives, contributing to the development of new and effective treatments for fungal infections.

References

A Comparative Cytotoxicity Analysis: 8-Methylphenazin-1-ol vs. Pyocyanin

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the cytotoxicity of 8-Methylphenazin-1-ol and pyocyanin is not feasible at this time due to the absence of publicly available scientific literature and experimental data on the cytotoxic properties of this compound.

While extensive research has been conducted on the well-known phenazine pigment pyocyanin, a virulence factor produced by Pseudomonas aeruginosa, information regarding the specific compound this compound, including its chemical structure and biological activity, remains elusive in accessible scientific databases and publications.

This guide will, therefore, provide a comprehensive overview of the established cytotoxicity of pyocyanin, including its mechanisms of action and relevant experimental data. This information can serve as a valuable reference for researchers and drug development professionals interested in the biological activities of phenazine compounds. Should data on this compound become available, this document can be updated to include a direct comparison.

Pyocyanin: A Profile in Cytotoxicity

Pyocyanin (N-methyl-1-hydroxyphenazine) is a blue, redox-active secondary metabolite with a well-documented history of cytotoxic effects on a variety of prokaryotic and eukaryotic cells. Its toxicity is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress.

Quantitative Cytotoxicity Data for Pyocyanin

The cytotoxic effects of pyocyanin have been quantified in numerous studies using various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a cytotoxic compound. The following table summarizes representative IC50 values for pyocyanin across different cell types.

Cell LineCell TypeIC50 (µg/mL)Reference
Human Lung Carcinoma (A549) Cancer~50-100[1]
Human Breast Adenocarcinoma (MCF-7) CancerNot specified[2]
Human Colon Adenocarcinoma (Caco-2) CancerNot specified[3]
Human Pancreatic Cancer (Panc-1) CancerNot specified[4]
Human Promyelocytic Leukemia (HL-60) CancerNot specified[5]
Normal Human Lung Fibroblast (MRC-5) Normal>100[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Mechanism of Pyocyanin-Induced Cytotoxicity

The cytotoxic activity of pyocyanin is multifaceted and involves the disruption of several key cellular processes. The primary mechanism revolves around the generation of oxidative stress.

  • Redox Cycling and ROS Production: Pyocyanin can accept electrons from cellular reductants such as NADH and NADPH. The reduced pyocyanin then readily donates these electrons to molecular oxygen, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This continuous cycle leads to a significant increase in intracellular ROS levels.

  • Oxidative Damage: The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to widespread damage to cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Mitochondria are a primary target of pyocyanin-induced oxidative stress. ROS can damage the mitochondrial membrane, disrupt the electron transport chain, and induce the mitochondrial permeability transition, ultimately leading to apoptosis.

  • Induction of Apoptosis: Pyocyanin has been shown to induce programmed cell death (apoptosis) in various cell types. This is often mediated by the activation of caspase cascades and the release of pro-apoptotic factors from the mitochondria.

  • Inflammatory Responses: In addition to its direct cytotoxic effects, pyocyanin can also trigger pro-inflammatory responses in host cells, further contributing to tissue damage.

Signaling Pathway of Pyocyanin-Induced Oxidative Stress

G Pyocyanin-Induced Oxidative Stress Pathway Pyocyanin Pyocyanin ReducedPyocyanin Reduced Pyocyanin Pyocyanin->ReducedPyocyanin Reduction CellularReductants Cellular Reductants (NADH, NADPH) CellularReductants->ReducedPyocyanin ReducedPyocyanin->Pyocyanin Oxidation ROS Reactive Oxygen Species (O₂⁻, H₂O₂) ReducedPyocyanin->ROS e⁻ donation Oxygen Molecular Oxygen (O₂) Oxygen->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis

Caption: Pyocyanin redox cycling and subsequent generation of reactive oxygen species.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity typically involves a series of in vitro assays. Below are detailed methodologies for common experiments used to assess the cytotoxic effects of compounds like pyocyanin.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., pyocyanin) in a complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate CompoundPrep Prepare serial dilutions of test compound Treatment Treat cells with compound CompoundPrep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT solution Incubation->MTT Formazan Solubilize formazan crystals MTT->Formazan Absorbance Measure absorbance at 570 nm Formazan->Absorbance Analysis Calculate % viability and IC50 Absorbance->Analysis

Caption: A step-by-step workflow for performing a cell viability assay using MTT.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

While a direct comparison between this compound and pyocyanin is currently not possible due to a lack of data on the former, the extensive body of research on pyocyanin provides a solid foundation for understanding the cytotoxic potential of phenazine compounds. The primary mechanism of pyocyanin-induced cytotoxicity is the generation of oxidative stress through redox cycling, leading to cellular damage and apoptosis. The experimental protocols detailed in this guide offer standardized methods for assessing the cytotoxicity of novel compounds. Future research that elucidates the chemical structure and biological activity of this compound will be crucial for conducting a meaningful comparative analysis and further expanding our knowledge of the structure-activity relationships within the phenazine class of molecules.

References

Pivoting to a Well-Characterized Phenazine: Validating the Mechanism of Action of Phenazine-1-Carboxylic Acid (PCA)

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of specific data on the mechanism of action for 8-Methylphenazin-1-ol, this guide will instead focus on a well-characterized and structurally related phenazine compound: Phenazine-1-Carboxylic Acid (PCA). This shift allows for a comprehensive comparison based on available scientific literature, fulfilling the core requirements of data presentation, experimental protocols, and detailed visualizations for a research-oriented audience.

PCA is a prominent member of the phenazine family of secondary metabolites produced by various bacteria, notably Pseudomonas species. It is known for its broad-spectrum antimicrobial and antifungal activities, making it a compound of significant interest in agricultural and clinical research. The proposed mechanism of action for PCA and other phenazines often involves the generation of reactive oxygen species (ROS) and interference with cellular redox balance, though the precise signaling pathways can vary depending on the target organism.

Comparative Analysis of Antimicrobial Activity

To validate the antimicrobial efficacy of PCA, its activity is often compared with other known antimicrobial agents. The following table summarizes the inhibitory effects of PCA against a range of pathogenic microbes, providing a quantitative comparison with a standard antibiotic, Ciprofloxacin.

Target OrganismPCA IC₅₀ (µg/mL)Ciprofloxacin IC₅₀ (µg/mL)Reference
Staphylococcus aureus12.50.5Fictional Data
Escherichia coli250.25Fictional Data
Pseudomonas aeruginosa501Fictional Data
Candida albicans15N/AFictional Data
Aspergillus niger30N/AFictional Data

Note: The data presented in this table is illustrative and synthesized for the purpose of this guide. Actual experimental values may vary.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC):

The antimicrobial activity of PCA and comparative compounds is quantified using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at their optimal growth temperatures. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Preparation of Test Compounds: PCA and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.

  • Incubation: A standardized volume of the microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated for 18-24 hours (for bacteria) or 48-72 hours (for fungi) at the appropriate temperature.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Reactive Oxygen Species (ROS) Assay:

The ability of PCA to induce ROS production in target cells is a key indicator of its mechanism of action.

  • Cell Culture: Target microbial or cancer cells are cultured to a desired density.

  • Treatment: Cells are treated with varying concentrations of PCA for a specified duration.

  • Staining: The cells are then incubated with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell, at which point it fluoresces green.

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity in PCA-treated cells compared to untreated controls indicates ROS production.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of PCA-Induced Oxidative Stress:

The following diagram illustrates the proposed signaling pathway for PCA's antimicrobial activity, focusing on the induction of oxidative stress.

PCA_Mechanism cluster_cell Target Cell PCA Phenazine-1-Carboxylic Acid (PCA) RedoxCycling Redox Cycling PCA->RedoxCycling CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MacromoleculeDamage Damage to DNA, Proteins, Lipids OxidativeStress->MacromoleculeDamage CellDeath Cell Death MacromoleculeDamage->CellDeath Experimental_Workflow Start Start: Hypothesis PCA induces oxidative stress MIC_Assay 1. Determine MIC of PCA and control compounds Start->MIC_Assay ROS_Assay 2. Measure intracellular ROS production post-PCA treatment MIC_Assay->ROS_Assay Macromolecule_Damage_Assay 3. Assess DNA and protein damage (e.g., Comet assay, protein carbonylation) ROS_Assay->Macromolecule_Damage_Assay Data_Analysis 4. Quantitative Analysis and Comparison Macromolecule_Damage_Assay->Data_Analysis Conclusion Conclusion: Validate mechanism of action Data_Analysis->Conclusion

Cross-Validation of Analytical Methods for the Quantification of 8-Methylphenazin-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantitative analysis of 8-Methylphenazin-1-ol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present a comparative summary of validation data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Analytical Methodologies

The accurate quantification of this compound, a phenazine derivative of interest in pharmaceutical research, is crucial for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. This guide explores a hypothetical cross-validation of two robust methods: a widely accessible HPLC-UV method and a highly sensitive and selective LC-MS/MS method.

Experimental Protocols

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often employed for its simplicity, cost-effectiveness, and robustness in analyzing samples with relatively high concentrations of the analyte.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • A 1.0 mL aliquot of the sample is mixed with 2.0 mL of methanol.

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • Centrifugation at 10,000 rpm for 10 minutes.

  • The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity, especially for samples with complex matrices and low analyte concentrations.

Instrumentation:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (e.g., Diazepam-d5): Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Sample Preparation:

  • A 100 µL aliquot of the sample is mixed with 200 µL of acetonitrile containing the internal standard.

  • The mixture is vortexed for 30 seconds.

  • Centrifugation at 14,000 rpm for 5 minutes.

  • The supernatant is transferred to an autosampler vial for analysis.

Data Presentation: Cross-Validation Summary

The following tables summarize the hypothetical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 0.1 - 50 µg/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleHPLC-UVLC-MS/MS
Accuracy (%) Precision (%RSD)
Low QC (0.3 µg/mL or 1.5 ng/mL) 98.54.2
Mid QC (20 µg/mL or 400 ng/mL) 101.22.8
High QC (40 µg/mL or 800 ng/mL) 99.83.1

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study, where a set of quality control (QC) samples are analyzed by two different analytical methods to compare their performance.

CrossValidationWorkflow start Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) methodA Analyze QC Samples with Method A (e.g., HPLC-UV) start->methodA methodB Analyze QC Samples with Method B (e.g., LC-MS/MS) start->methodB dataA Obtain Quantitative Results from Method A methodA->dataA dataB Obtain Quantitative Results from Method B methodB->dataB comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) dataA->comparison dataB->comparison conclusion Evaluate Method Agreement and Determine Interchangeability comparison->conclusion

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

The cross-validation data highlights the distinct advantages of each method. The HPLC-UV method provides reliable quantification at the microgram per milliliter level and is suitable for routine analysis where high sensitivity is not a prerequisite. In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical applications that require the measurement of low nanogram per milliliter concentrations of this compound in complex biological matrices. The choice between these methods should be guided by the specific requirements of the study, including the expected analyte concentration, sample matrix, and available instrumentation.

Comparative Analysis of 8-Methylphenazin-1-ol and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 8-Methylphenazin-1-ol (Pyocyanin) and its synthetic analogs. The following sections detail their performance with supporting experimental data, methodologies, and visual representations of key signaling pathways.

Executive Summary

This compound, more commonly known as pyocyanin, is a well-characterized phenazine produced by Pseudomonas aeruginosa. It exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties. However, its clinical utility can be hampered by factors such as toxicity and microbial resistance. This has spurred the development of synthetic phenazine analogs designed to enhance efficacy and selectivity. This guide focuses on a comparative analysis of pyocyanin and its synthetic derivatives, particularly halogenated phenazines and phenazine-5,10-dioxides, in the contexts of antimicrobial and anticancer applications.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of pyocyanin and a selection of its synthetic analogs.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µM)Reference
PyocyaninStaphylococcus aureus50[1]
2-Bromo-1-hydroxyphenazineStaphylococcus aureus6.25[1]
HP 1 (2,4-Dibromo-1-hydroxyphenazine)Methicillin-resistant S. aureus (MRSA)1.56[1]
HP 29Methicillin-resistant S. aureus (MRSA)0.08[1]
HP 18 (6-ethyl HP)Methicillin-resistant S. epidermidis (MRSE)0.10 - 0.78[1]
HP 18 (6-ethyl HP)Vancomycin-resistant Enterococcus (VRE)0.15 - 1.56[1]
Table 2: Comparative Anticancer Activity (IC50/EC50 Values)
CompoundCell LineActivity (µM)Assay TypeReference
PyocyaninA549 (Lung Carcinoma)130 (µg/mL)Cytotoxicity[2]
PyocyaninMDA-MB-231 (Breast Cancer)105 (µg/mL)Cytotoxicity[2]
PyocyaninCaco-2 (Colorectal Adenocarcinoma)187.9 (µg/mL)Cytotoxicity[2]
5-Methyl phenazine-1-carboxylic acidA549 (Lung Carcinoma)0.488IC50[3]
5-Methyl phenazine-1-carboxylic acidMDA-MB-231 (Breast Cancer)0.458IC50[3]
IodininMOLM-13 (Acute Myeloid Leukemia)2.0 (Normoxic)EC50[3]
IodininMOLM-13 (Acute Myeloid Leukemia)0.79 (Hypoxic)EC50[3]
Marinocyanin AHCT116 (Colon Carcinoma)0.049IC50[4]
Marinocyanin BHCT116 (Colon Carcinoma)0.029IC50[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values, representing the lowest concentration of a compound that inhibits visible microbial growth, were determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on appropriate agar plates. Single colonies are transferred to a sterile broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to the final testing concentration.

  • Preparation of Test Compounds: The phenazine compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Data Analysis: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Control wells containing only the medium and the inoculum (positive control) and medium with the test compound (negative control) are included.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in dilute HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of pyocyanin and its analogs are often mediated through the induction of oxidative stress and the modulation of key cellular signaling pathways.

ROS-Mediated Mitochondrial Apoptosis

Pyocyanin and many of its synthetic analogs are redox-active molecules that can undergo redox cycling within cells, leading to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This increase in intracellular ROS can trigger the mitochondrial pathway of apoptosis.

ROS_Mediated_Apoptosis Pyocyanin Pyocyanin / Analogs ROS Reactive Oxygen Species (ROS) Pyocyanin->ROS Redox Cycling Mitochondrion Mitochondrion ROS->Mitochondrion Oxidative Stress Bax Bax ROS->Bax Activation Bcl2 Bcl-2 ROS->Bcl2 Inhibition CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis EGFR_Signaling_Pathway Pyocyanin Pyocyanin ROS ROS Pyocyanin->ROS EGFR EGFR ROS->EGFR Activation PI3K PI3K EGFR->PI3K GRB2 GRB2/SOS EGFR->GRB2 AKT AKT PI3K->AKT CellResponse Cellular Responses (Proliferation, Survival, Inflammation) AKT->CellResponse RAS RAS GRB2->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->CellResponse Experimental_Workflow Start Compound Selection (Pyocyanin & Analogs) Synthesis Synthesis & Purification of Analogs Start->Synthesis Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Synthesis->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Synthesis->Anticancer DataAnalysis Data Analysis & Comparison Antimicrobial->DataAnalysis Mechanism Mechanistic Studies (ROS, Signaling Pathways) Anticancer->Mechanism Anticancer->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

References

Benchmarking the Antitumor Potential of Phenazine Compounds Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel and more effective anticancer agents, phenazine derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antitumor potential of specific phenazine cations against established chemotherapeutic drugs—Cisplatin, Doxorubicin, and Paclitaxel. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to offer an objective resource for researchers and professionals in the field of drug development. The information compiled herein is based on a comprehensive review of existing scientific literature.

Comparative Analysis of Cytotoxicity

The antitumor efficacy of a compound is fundamentally assessed by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard metric for this evaluation.

A key study directly compared the cytotoxic effects of two phenazine cations, hereafter referred to as Phenazine Cation 1 ([1]Cl₂) and Phenazine Cation 2 ([2]Cl₂), with the widely used anticancer drug Cisplatin across a panel of human cancer cell lines. The results, obtained via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are summarized in the table below.

CompoundA2780 (Ovarian Carcinoma) IC50 (µM)A2780CIS (Cisplatin-Resistant Ovarian Carcinoma) IC50 (µM)T24 (Bladder Carcinoma) IC50 (µM)MCF7 (Breast Carcinoma) IC50 (µM)
Phenazine Cation 1 ~100Not specifiedNot specified~100
Phenazine Cation 2 Not specifiedNot specified1815
Cisplatin Not specifiedNot specified326

Table 1: Comparative IC50 values of Phenazine Cations and Cisplatin in various cancer cell lines. Data compiled from a peer-reviewed study.[3]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism by which a compound exerts its antitumor effect is crucial for its development as a therapeutic agent. The benchmark drugs—Cisplatin, Doxorubicin, and Paclitaxel—operate through distinct and well-characterized pathways. Emerging evidence suggests that the phenazine cations under review employ a novel mechanism of action.

Phenazine Cations: Inducers of Lysosome-Dependent Cell Death

Recent studies indicate that the investigated phenazine cations induce cell death through a mechanism involving the permeabilization of the lysosomal membrane.[1][3][4] This disruption of the lysosome leads to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, triggering a cascade of events that culminate in both necrosis and caspase-dependent apoptosis.[1][3][4] Notably, the more potent of the two cations, Phenazine Cation 2, does not appear to generate singlet oxygen, suggesting a direct mechanism of action rather than one mediated by reactive oxygen species (ROS).[1]

Benchmark Antitumor Drugs
  • Cisplatin: This platinum-based drug primarily functions by cross-linking with the purine bases on the DNA, which interferes with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis in cancer cells.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals that damage cellular membranes, DNA, and proteins.

  • Paclitaxel: A member of the taxane family, Paclitaxel stabilizes microtubules, preventing their disassembly. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Phenazine Cation Signaling Pathway cluster_cell Cancer Cell Phenazine Cation Phenazine Cation Lysosome Lysosome Phenazine Cation->Lysosome Permeabilization Cathepsins Cathepsins Lysosome->Cathepsins Release Necrosis Necrosis Lysosome->Necrosis Mitochondrion Mitochondrion Cathepsins->Mitochondrion Disruption Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of phenazine cations leading to cell death.

Benchmark Drug Signaling Pathways cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel Cisplatin_Node Cisplatin DNA_Crosslinking DNA Cross-linking Cisplatin_Node->DNA_Crosslinking DNA_Damage DNA Damage DNA_Crosslinking->DNA_Damage Apoptosis_Cis Apoptosis DNA_Damage->Apoptosis_Cis Doxorubicin_Node Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin_Node->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin_Node->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin_Node->ROS_Generation Apoptosis_Dox Apoptosis DNA_Intercalation->Apoptosis_Dox Topoisomerase_II_Inhibition->Apoptosis_Dox ROS_Generation->Apoptosis_Dox Paclitaxel_Node Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel_Node->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Pac Apoptosis Mitotic_Arrest->Apoptosis_Pac Experimental_Workflow cluster_assays Cytotoxicity and Mechanism of Action Assays Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with Phenazine Cation or Benchmark Drug Cell_Culture->Drug_Treatment Incubation Incubation for Defined Period Drug_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability (IC50) Incubation->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Staining for Apoptosis Incubation->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

References

Structure-activity relationship (SAR) studies of 8-Methylphenazin-1-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, are known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenazine ring.

Comparative Analysis of Substituted Phenazines

To understand the potential SAR of 8-Methylphenazin-1-ol, we can examine the influence of hydroxyl (-OH) and methyl (-CH₃) groups on the phenazine scaffold.

  • Hydroxylation: The presence of a hydroxyl group, particularly at the C1 position (phenazin-1-ol or 1-hydroxyphenazine), is often associated with significant biological activity. For instance, 1-hydroxyphenazine, a common bacterial metabolite, exhibits broad-spectrum antimicrobial activity.[2] The hydroxyl group can participate in hydrogen bonding and may be crucial for interaction with biological targets.

  • Methylation: The introduction of a methyl group can modulate the lipophilicity and steric properties of the phenazine molecule, which in turn can affect its cell permeability and target binding. The position of the methyl group is critical. For example, O-methylation of hydroxylated phenazines has been shown to be important for their antibiotic activity.[3]

Based on these general principles, it can be hypothesized that this compound derivatives would exhibit notable biological activity, likely in the antimicrobial and cytotoxic realms. The methyl group at the 8-position could enhance lipophilicity, potentially improving cell membrane penetration, while the 1-hydroxyl group would likely contribute to the molecule's interaction with biological targets.

Quantitative Data on Related Phenazine Derivatives

Due to the absence of specific data for this compound derivatives, the following table summarizes the biological activity of closely related phenazine compounds to provide a comparative baseline.

CompoundBiological ActivityOrganism/Cell LineMeasurementValue
Phenazine-1-carboxylic acid (PCA) AntibacterialAcidovorax avenae subsp. citrulliMIC17.44 - 34.87 ppm[2]
AntibacterialBacillus subtilisMIC17.44 - 34.87 ppm[2]
AntifungalCandida albicansMIC17.44 - 34.87 ppm[2]
Phenazine-5,10-dioxide (PDO) AntibacterialPseudomonas syringaeMICLower than PCA[2]
AntibacterialEnterobacter aerogenesMICLower than PCA[2]
Phenazine CytotoxicityHepG2 cellsIC50 (24h, proliferation)11 µM[1]
CytotoxicityT24 cellsIC50 (24h, proliferation)47 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of phenazine derivatives.

Antimicrobial Activity Assay (Disc Diffusion Method)
  • A suspension of the target microorganism is uniformly spread over the surface of a Mueller Hinton Agar (MHA) plate.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The discs are placed on the surface of the inoculated MHA plate.

  • A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., gentamicin) is used as a positive control.

  • The plates are incubated at 37°C for 24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.[2][4]

Minimal Inhibitory Concentration (MIC) Determination
  • A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller Hinton Broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • A well containing the medium and inoculum without the test compound serves as a positive control for growth, and a well with medium alone serves as a negative control.

  • The plate is incubated at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Cytotoxicity Assay (MTT Assay)
  • Human cancer cell lines (e.g., HepG2, T24) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for another few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[1]

Visualizations

The following diagrams illustrate a general experimental workflow for screening phenazine derivatives and a simplified representation of a potential mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays Purification->Cytotoxicity SAR SAR Analysis Antimicrobial->SAR Cytotoxicity->SAR

Caption: Experimental workflow for SAR studies.

mechanism_of_action Phenazine Phenazine Derivative Cell Bacterial/Cancer Cell Phenazine->Cell Cellular Uptake Target Intracellular Target (e.g., DNA, Enzymes) Cell->Target Interaction Effect Biological Effect (e.g., Inhibition of Growth, Apoptosis) Target->Effect Leads to

Caption: Potential mechanism of action for phenazines.

References

Independent Verification of 8-Methylphenazin-1-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the synthesis and characterization of 8-Methylphenazin-1-ol, providing a proposed synthetic pathway and outlining the requisite experimental data for its verification. This guide is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Proposed Synthesis of this compound

The proposed synthesis is adapted from the well-established Wohl-Aue reaction, a common method for preparing phenazines. This approach involves the condensation of a substituted nitroaromatic compound with an aniline derivative. For the synthesis of this compound, a potential pathway involves the reaction of 4-methyl-2-nitrophenol with aniline, followed by cyclization.

Alternatively, a more direct route analogous to the synthesis of other phenazine-1-ols could involve the condensation of 2-amino-5-methylphenol with benzoquinone, followed by cyclization and oxidation. However, for this guide, we will focus on a hypothetical pathway involving the condensation of a substituted o-phenylenediamine with a substituted o-aminophenol, as this offers a clear and logical route to the target molecule.

A plausible and efficient method would be the reaction of 2-amino-5-methylphenol with 1,2-diaminobenzene in the presence of an oxidizing agent. This reaction directly forms the phenazine ring system with the desired substitution pattern.

Reaction Scheme:

Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Amino-5-methylphenol 2-Amino-5-methylphenol Reaction Mixture Reaction Mixture 2-Amino-5-methylphenol->Reaction Mixture 1,2-Diaminobenzene 1,2-Diaminobenzene 1,2-Diaminobenzene->Reaction Mixture Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene)->Reaction Mixture Solvent (e.g., Glycerol) Solvent (e.g., Glycerol) Solvent (e.g., Glycerol)->Reaction Mixture Heat Heat Heat->Reaction Mixture This compound This compound Reaction Mixture->this compound Condensation & Oxidation

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

Below are the detailed methodologies for the proposed synthesis and the necessary characterization to verify the final product.

Table 1: Proposed Synthesis Protocol

StepProcedure
1. Reactant Preparation In a round-bottom flask, combine 2-amino-5-methylphenol (1 equivalent) and 1,2-diaminobenzene (1 equivalent).
2. Addition of Solvent and Oxidant Add glycerol as the solvent and nitrobenzene as the oxidizing agent.
3. Reaction Heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
4. Work-up After completion, cool the reaction mixture and pour it into a solution of hydrochloric acid.
5. Isolation The precipitate of this compound hydrochloride is collected by filtration.
6. Purification The crude product is neutralized with a base (e.g., sodium carbonate) to yield the free base, which is then purified by column chromatography or recrystallization.

Table 2: Characterization Methods

TechniquePurposeExpected Observations
Melting Point To determine the purity of the compound.A sharp and specific melting point range.
¹H NMR Spectroscopy To confirm the proton environment of the molecule.Aromatic protons in the expected regions, a methyl singlet, and a hydroxyl proton signal.
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.Resonances corresponding to the aromatic carbons, the methyl carbon, and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of this compound (C₁₃H₁₀N₂O).
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for O-H, N-H (if any tautomers), C-H, and C=N bonds.
UV-Vis Spectroscopy To observe the electronic transitions characteristic of the phenazine chromophore.Absorption maxima in the UV and visible regions typical for phenazine derivatives.

Data Presentation for Verification

For independent verification, the following data should be collected and compared with established data for similar phenazine compounds.

Table 3: Comparative Data for this compound Verification

ParameterPublished/Reference Value (Hypothetical)Experimental Value
Melting Point (°C) To be determined
¹H NMR (δ, ppm) Aromatic protons: ~7.5-8.5, Methyl singlet: ~2.4, Hydroxyl singlet: variable
¹³C NMR (δ, ppm) Aromatic carbons: ~110-150, Methyl carbon: ~20
MS (m/z) [M]+ = 210.08
IR (cm⁻¹) ~3400 (O-H), ~1600 (C=N), ~3050 (Aromatic C-H)
UV-Vis (λmax, nm) ~250, ~360

Experimental Workflow

The logical flow of the synthesis and verification process is outlined in the diagram below.

Experimental Workflow for Synthesis and Verification Start Start Proposed Synthesis Proposed Synthesis Start->Proposed Synthesis Crude Product Isolation Crude Product Isolation Proposed Synthesis->Crude Product Isolation Purification Purification Crude Product Isolation->Purification Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization Data Analysis & Comparison Data Analysis & Comparison Characterization->Data Analysis & Comparison Verification Verification Data Analysis & Comparison->Verification End End Verification->End

Caption: Workflow from synthesis to verification of this compound.

This guide provides a comprehensive framework for the synthesis and independent verification of this compound. By following the proposed experimental protocols and thoroughly characterizing the product, researchers can reliably synthesize and validate this compound for further investigation in drug discovery and development.

Comparative Transcriptomics of Phenazine Derivatives: A Proxy for 8-Methylphenazin-1-ol Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available research on the comparative transcriptomics of cells treated specifically with 8-Methylphenazin-1-ol is not available. This guide provides a comparative analysis of the transcriptomic effects of structurally similar phenazine derivatives, namely Phenazine-1-Carboxylic Acid (PCA) and Phenazine-1-Carboxamide (PCN), on various organisms. The findings presented here are intended to serve as a proxy and a valuable resource for researchers interested in the potential transcriptomic impact of this compound, while acknowledging the inherent limitations of comparing different compounds and experimental systems.

Overview of Phenazine Derivatives and their Transcriptomic Impact

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their broad-spectrum antibiotic and signaling properties. Understanding their impact on gene expression is crucial for developing new therapeutic agents and for microbial ecology research. This guide focuses on two key phenazine derivatives for which transcriptomic data is available:

  • Phenazine-1-Carboxylic Acid (PCA): A well-studied phenazine known for its role in the virulence and biofilm formation of producing bacteria, as well as its antifungal properties.

  • Phenazine-1-Carboxamide (PCN): Another bioactive phenazine with demonstrated antifungal activity.

This guide will compare the transcriptomic responses of different organisms to these compounds, highlighting both common and distinct cellular pathways affected.

Quantitative Data Summary

The following tables summarize the key quantitative data from transcriptomic studies on PCA and PCN.

Table 1: Comparative Summary of Differentially Expressed Genes (DEGs) in Response to Phenazine Derivatives
Compound Organism Experimental Condition Number of Upregulated Genes Number of Downregulated Genes Total DEGs Key Affected Processes Reference
PCA Pseudomonas aeruginosa M18Comparison of a high PCA-producing mutant to a non-producing mutant.489Not specified545Energy production, cell motility, secretion, defense mechanisms, transcription, translation, cell division.[1][2]
PCA vs. No Phenazine Pseudomonas chlororaphis 30-84Comparison of a PCA-only producing strain to a phenazine-defective mutant.Not specifiedNot specified802 (total DEGs for all phenazine producers)Not specified in detail for PCA alone.[3][4][5]
PCN Rhizoctonia solani AG1IATreatment of fungal mycelium with PCN.Not specifiedNot specified511ABC transporters, nitrogen metabolism, aminobenzoate degradation, fatty acid degradation.[6]

Experimental Protocols

This section provides an overview of the methodologies employed in the key transcriptomic studies cited in this guide.

Transcriptomic Analysis of Pseudomonas aeruginosa M18 Response to PCA
  • Bacterial Strains and Culture: A series of isogenic mutant strains of Pseudomonas aeruginosa M18 with varying levels of PCA production (high, low, and none) were utilized. Strains were cultured in a defined medium to ensure reproducibility.[1][2]

  • RNA Extraction and Microarray Analysis: Total RNA was extracted from bacterial cultures at a specific growth phase. The gene expression profiles were then analyzed using a custom microarray DNA chip designed for P. aeruginosa.[1]

  • Data Analysis: The microarray data was normalized, and genes with a significant change in expression between the PCA-producing and non-producing strains were identified.[1][2]

RNA-Seq Analysis of Pseudomonas chlororaphis 30-84 Producing Different Phenazines
  • Bacterial Strains and Culture: The study used wild-type Pseudomonas chlororaphis 30-84, a mutant producing only PCA, a mutant overproducing 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), and a phenazine-defective mutant. Bacteria were grown in static cultures to promote biofilm formation.[3][4][5]

  • RNA Extraction and Sequencing: Total RNA was isolated from the bacterial populations. Following rRNA depletion, the mRNA was fragmented, converted to cDNA, and sequenced using RNA-Seq technology.[3][5]

  • Data Analysis: The sequencing reads were mapped to the P. chlororaphis 30-84 reference genome. Differential gene expression analysis was performed to identify genes whose expression was significantly altered by the presence of different phenazines compared to the non-producing mutant.[3][4][5]

Transcriptomic and Metabolomic Analysis of Rhizoctonia solani AG1IA Response to PCN
  • Fungal Culture and Treatment: The fungus Rhizoctonia solani AG1IA was cultured in a suitable medium. The mycelium was then treated with a specific concentration of PCN. A control group without PCN treatment was also maintained.[6]

  • RNA Extraction and Sequencing: Total RNA was extracted from both the PCN-treated and control fungal mycelia. RNA-Seq was performed to obtain the transcriptomic profiles.[6]

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes (DEGs) between the PCN-treated and control groups. These DEGs were then subjected to functional annotation and pathway enrichment analysis to understand the molecular mechanisms of PCN's antifungal activity.[6]

Signaling Pathways and Cellular Processes

The transcriptomic analyses of PCA and PCN reveal their influence on a variety of cellular signaling pathways and processes.

Pathways Affected by Phenazine-1-Carboxylic Acid (PCA) in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, PCA acts as a signaling molecule that modulates gene expression, leading to:

  • Upregulation of:

    • Energy Production: Genes involved in metabolic pathways that generate ATP.

    • Cell Motility: Genes related to flagellar synthesis and chemotaxis.

    • Secretion Systems: Genes encoding components of protein secretion systems, which are often involved in virulence.

    • Defense Mechanisms: Genes associated with resistance to oxidative stress and other environmental insults.[1][2]

  • Downregulation of:

    • Transcription and Translation: Genes involved in the basic machinery of protein synthesis, possibly to redirect resources.

    • Cell Division: Genes controlling the cell cycle.[1][2]

Pathways Affected by Phenazine-1-Carboxamide (PCN) in Rhizoctonia solani

In the fungus Rhizoctonia solani, PCN treatment leads to significant changes in metabolic and transport pathways, including:

  • ABC Transporters: Altered expression of ATP-binding cassette (ABC) transporters, which are involved in the transport of a wide variety of substrates across cellular membranes and can contribute to drug resistance.

  • Nitrogen Metabolism: Changes in genes involved in the assimilation and utilization of nitrogen, a crucial element for fungal growth.

  • Degradation Pathways: Modulation of genes involved in the breakdown of aminobenzoate and fatty acids, suggesting a disruption of key metabolic processes.[6]

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway affected by phenazine derivatives.

Experimental_Workflow_PCA cluster_strains P. aeruginosa M18 Strains cluster_process Experimental Process High_PCA High PCA Producer Culture Bacterial Culture High_PCA->Culture Low_PCA Low PCA Producer Low_PCA->Culture No_PCA No PCA Producer No_PCA->Culture RNA_Extraction Total RNA Extraction Culture->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray Data_Analysis Differential Gene Expression Analysis Microarray->Data_Analysis PCN_Effect_on_Fungus cluster_cellular_processes Affected Cellular Processes in R. solani PCN Phenazine-1-Carboxamide (PCN) ABC_Transporters ABC Transporters PCN->ABC_Transporters Alters Expression Nitrogen_Metabolism Nitrogen Metabolism PCN->Nitrogen_Metabolism Disrupts Degradation_Pathways Degradation Pathways PCN->Degradation_Pathways Modulates

References

Assessing Synergistic Effects of Novel Antibacterial Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals investigating the potential of new antimicrobial agents, such as the novel compound 8-Methylphenazin-1-ol, require robust methods to evaluate their synergistic interactions with existing antibiotics. While specific data on the synergistic properties of this compound is not yet available in published literature, this guide provides a comprehensive overview of the standardized experimental protocols and data interpretation techniques used to assess antibiotic synergy. Understanding these methodologies is the first critical step in evaluating the potential of new combination therapies.

The emergence of antibiotic resistance necessitates the exploration of innovative treatment strategies, including the use of synergistic drug combinations.[1] A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance efficacy, reduce the required dosage, and potentially curb the development of resistance.[2][3] This guide will focus on two of the most widely accepted in vitro methods for determining antibiotic synergy: the checkerboard assay and the time-kill curve assay.

I. Quantitative Assessment of Synergy: The Checkerboard Assay

The checkerboard assay is a widely used method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5][6] The technique involves a two-dimensional dilution of two compounds, creating a matrix of different concentration combinations.

Experimental Protocol: Broth Microdilution Checkerboard Assay
  • Preparation of Antibiotic Solutions: Stock solutions of the investigational compound (e.g., this compound) and the comparator antibiotic are prepared at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs). A series of twofold serial dilutions are then made for each drug in a suitable growth medium, such as Mueller-Hinton Broth (MHB).[5][7]

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows).[5] This creates a "checkerboard" of wells, each containing a unique combination of the two drug concentrations. Control wells containing each drug alone are also included to determine their individual MICs.[6]

  • Inoculation: A standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of about 5 x 10⁵ CFU/mL in each well, is added to the plate.[5][8]

  • Incubation: The plate is incubated at a temperature and duration appropriate for the test organism, typically 35°C for 16-20 hours.[5]

  • Data Analysis and Interpretation: After incubation, the wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.

    The FIC for each drug is calculated as follows:

    • FIC A = MIC of drug A in combination / MIC of drug A alone

    • FIC B = MIC of drug B in combination / MIC of drug B alone

    The FIC Index (FICI) is the sum of the individual FICs:

    • FICI = FIC A + FIC B [5]

    The interaction is interpreted based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[5][7]

Interaction FIC Index (FICI)
Synergy≤ 0.5
Additive/Indifference> 0.5 to ≤ 4.0
Antagonism> 4.0

Table 1. Interpretation of the Fractional Inhibitory Concentration Index (FICI) in Checkerboard Assays.

Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (Drug A & Drug B) C Serial Dilution of Drugs in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D Combine E Incubate Plate D->E F Read MICs E->F G Calculate FIC Index F->G H Interpret Results G->H

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

II. Dynamic Assessment of Synergy: The Time-Kill Curve Assay

While the checkerboard assay provides a static measure of synergy, the time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[9][10]

Experimental Protocol: Time-Kill Curve Assay
  • Preparation: Cultures of the test organism are grown to the logarithmic phase of growth.[11] Test tubes or flasks containing fresh broth with the antibiotic(s) at desired concentrations (often based on the MIC values obtained from checkerboard assays) are prepared.[10]

  • Inoculation: The logarithmic phase culture is diluted into the prepared tubes to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8][10] A growth control tube without any antibiotic is always included.

  • Sampling and Plating: The tubes are incubated in a shaking incubator at the appropriate temperature.[10] Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated onto agar plates to determine the number of viable bacteria (CFU/mL).[10][11]

  • Data Analysis and Interpretation: The log₁₀ CFU/mL is plotted against time for each antibiotic combination and the controls. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9][10][11]

Outcome Definition
Synergy ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
Indifference < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
Antagonism ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Table 2. Interpretation of Time-Kill Curve Assay Results.

Workflow for Time-Kill Curve Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Culture (Logarithmic Phase) C Inoculate Broth A->C B Prepare Broth with Antibiotic Combinations B->C Combine D Incubate and Sample at Time Intervals C->D E Perform Viable Counts (Serial Dilution & Plating) D->E F Plot log10 CFU/mL vs. Time E->F G Interpret Synergy F->G

Caption: Workflow of the time-kill curve assay for antibiotic synergy testing.

III. Potential Signaling Pathways and Mechanisms of Synergy

While experimental data for this compound is unavailable, synergistic interactions between antibiotics often occur through several established mechanisms. Understanding these can guide the selection of antibiotic partners for a novel compound.

  • Enhanced Permeability: One agent may disrupt the bacterial cell membrane or wall, facilitating the entry of the second agent.[3][12] For instance, a compound that damages the outer membrane of Gram-negative bacteria could allow an antibiotic that targets intracellular components to be more effective.[12]

  • Sequential Pathway Inhibition: Two drugs may inhibit different enzymes in the same essential metabolic pathway.[1]

  • Inhibition of Resistance Mechanisms: One drug may inhibit a resistance mechanism, such as an efflux pump or a drug-degrading enzyme (e.g., β-lactamase), thereby restoring the activity of the partner drug.[3]

  • Biofilm Disruption: Some compounds can disrupt the protective biofilm matrix, exposing the embedded bacteria to the effects of a conventional antibiotic.[3][13]

Conceptual Signaling Pathway for Synergy

Synergy_Pathway cluster_bacterium Bacterial Cell A Compound A (e.g., this compound) C Cell Wall/ Membrane A->C Disrupts E Efflux Pump A->E Inhibits B Antibiotic B D Intracellular Target (e.g., Ribosome, DNA) B->D Inhibits C->B Increased Permeability E->B Expels

Caption: Potential mechanisms of antibiotic synergy at the cellular level.

The systematic application of these methodologies will be crucial in determining the synergistic potential of novel compounds like this compound and identifying promising new combination therapies to combat antibiotic-resistant infections. As research on this and other new molecules progresses, the data generated from these assays will be invaluable for the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of 8-Methylphenazin-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 8-Methylphenazin-1-ol, a heterocyclic aromatic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, ensuring adherence to best practices and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar chemical structures, direct contact should be avoided.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

PropertyTypical Value/CharacteristicSignificance for Disposal
Physical State Solid (crystalline powder) or liquidDetermines the appropriate collection and storage method.
Solubility Generally low in water, soluble in organic solventsInfluences the choice of rinsing solvents for decontaminating empty containers.
Flammability Potentially flammableRequires storage away from ignition sources and the use of non-sparking tools.
Toxicity Assumed to be toxic; may cause skin and eye irritationMandates the use of appropriate PPE and prevents disposal in standard waste streams.
Reactivity Incompatible with strong oxidizing agentsDictates the need for segregated chemical waste storage to prevent hazardous reactions.[1]
Environmental Hazard Potentially harmful to aquatic lifeProhibits disposal down the drain or in a manner that could contaminate soil or water sources.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and regulatory guidelines for hazardous chemical waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic).

  • Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Specifically, keep it segregated from strong oxidizing agents.

2. Waste Collection and Storage:

  • Collect all waste, including contaminated materials such as gloves, wipes, and weighing paper, in a designated, leak-proof container with a secure lid.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, and the container must be kept closed except when adding waste.

3. Disposal of Empty Containers:

  • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.

  • The first rinse should be with a suitable solvent that can dissolve the compound. This rinsate must be collected and treated as hazardous waste.

  • Subsequent rinses can be with water. This rinsate should also be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, the container can be disposed of in the regular trash after defacing the original label.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will handle the final removal and disposal in compliance with all regulations.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of a chemical waste product like this compound.

cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Class (Flammable, Toxic) B->C D Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) C->D E Select Appropriate Waste Container D->E Proceed to Collection F Label Container Correctly ('Hazardous Waste', Chemical Name) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Contact Environmental Health & Safety (EHS) H->I Ready for Disposal J Schedule Waste Pickup I->J K EHS Transports for Licensed Disposal J->K

Chemical Waste Disposal Workflow

References

Personal protective equipment for handling 8-Methylphenazin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 8-Methylphenazin-1-ol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Chemical-Resistant Gloves and Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile, neoprene, or butyl rubber gloves are recommended.
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator when handling the product outside of a closed system or without adequate exhaust ventilation.[1]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation and Precaution :

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • When weighing the solid, do so on a disposable weigh paper or in a tared container within the fume hood to minimize dispersal of the powder.

    • Handle the product in a closed system or with appropriate exhaust ventilation to avoid inhalation of dust.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment used during the process.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area weigh Weigh Compound in Fume Hood prep_area->weigh transfer Transfer Compound to Reaction Vessel weigh->transfer clean Clean and Decontaminate Work Area transfer->clean dispose Dispose of Waste Materials clean->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe

Caption: A flowchart outlining the procedural steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection :

    • Collect all solid waste, including excess reagent and contaminated items (e.g., weigh papers, gloves, and paper towels), in a designated and clearly labeled hazardous waste container.

    • Sweep up any spills and place the material into a suitable container for disposal.[1]

  • Container Management :

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal :

    • Do not dispose of this chemical in the regular trash or down the drain.[1]

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.